4-(Hydroxyimino)piperidine-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyiminopiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(10)9-3-1-5(8-11)2-4-9/h11H,1-4H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVHXQHDXBWHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) and toxicology of CAS 41723-73-9
Technical Guide: Safety Data Sheet (SDS) and Toxicology of Crotonaldehyde (CAS 123-73-9) Addressing the query for CAS 41723-73-9
Part 1: Executive Summary & Identification
Note on CAS 41723-73-9 : The CAS registry number 41723-73-9 is technically invalid (checksum failure) and does not correspond to a registered chemical substance in major global inventories (PubChem, CAS, ECHA). It is highly probable this is a transcription error combining the Catalog Number 41723 (often associated with Tetrabutylammonium sulfate in Thermo Fisher/Alfa Aesar catalogs) with the suffix of Crotonaldehyde (CAS 123-73-9) .
Given the context of "toxicology" and "SDS," Crotonaldehyde is the scientifically relevant compound. It is a potent electrophile, a known environmental pollutant, and a critical impurity in pharmaceutical stability studies. This guide focuses on the toxicology and handling of Crotonaldehyde (CAS 123-73-9) .[1][2]
Chemical Identity:
-
IUPAC Name: (2E)-But-2-enal
-
Common Name: Crotonaldehyde[1][2][3][4][5][6][7][8][9][10][11]
-
Molecular Formula: C₄H₆O[12]
-
Structure: CH₃–CH=CH–CHO
Part 2: Hazard Identification (SDS Core)
As a Senior Application Scientist, I emphasize that the danger of crotonaldehyde lies in its bifunctional reactivity : it contains both an aldehyde group and an
GHS Classification & Hazard Statements
| Hazard Class | Category | Hazard Statement | Code |
| Flammable Liquids | 2 | Highly flammable liquid and vapor.[2][5][10][11] | H225 |
| Acute Toxicity (Inhalation) | 1 | Fatal if inhaled. | H330 |
| Acute Toxicity (Oral) | 3 | Toxic if swallowed.[2] | H301 |
| Acute Toxicity (Dermal) | 1 | Fatal in contact with skin. | H310 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |
| Serious Eye Damage | 1 | Causes serious eye damage (irreversible). | H318 |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[2][5][11] | H341 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2][3][4][9][13] | H335 |
| STOT - Repeated Exposure | 2 | May cause organ damage (Liver, Kidney). | H373 |
| Aquatic Toxicity | 1 | Very toxic to aquatic life.[2][4][5][10][11] | H400 |
Critical Handling Note: The low flash point (13°C / 55°F) combined with high inhalation toxicity necessitates the use of a fume hood with 100% exhaust and spark-proof equipment.
Part 3: Toxicological Profile (In-Depth)
Mechanism of Action (MoA)
Crotonaldehyde's toxicity is driven by its ability to form covalent adducts with cellular macromolecules.
-
Protein Adduction (Michael Addition): The
-carbon is highly electrophilic. It reacts with the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH). This leads to GSH depletion , inducing severe oxidative stress. -
DNA Adduction: It reacts with deoxyguanosine residues in DNA to form cyclic adducts (e.g.,
-propanodeoxyguanosine). These bulky adducts interfere with DNA replication and repair, driving mutagenicity. -
Signaling Disruption: By alkylating key cysteine residues on Keap1, crotonaldehyde activates the Nrf2 pathway (oxidative stress response). However, at high doses, it overwhelms this defense, leading to mitochondrial dysfunction and apoptosis.
Pharmacokinetics (ADME)
-
Absorption: Rapidly absorbed via inhalation (pulmonary) and dermal routes.
-
Distribution: Systemic distribution, but highest concentrations are found in the respiratory tract (portal of entry) and liver.
-
Metabolism:
-
Excretion: Primarily renal (as metabolites) and exhalation (as CO₂).[8]
Visualization: Toxicity & Metabolic Pathway
Caption: Mechanistic pathway of Crotonaldehyde toxicity showing dual routes of detoxification (GSH conjugation, Oxidation) and damage (DNA/Protein alkylation).
Part 4: Experimental Handling & Protocols
As a scientist handling this compound, you must assume any exposure is potentially fatal. The following protocol is a self-validating safety system.
Personal Protective Equipment (PPE)
-
Respiratory: If outside a glovebox, use a full-face respirator with organic vapor cartridges (Type A).
-
Dermal: Silver Shield/4H laminate gloves are required. Nitrile gloves provide insufficient protection against aldehydes (breakthrough < 5 mins).
-
Eyes: Chemical splash goggles + Face shield (if not in a sash-restricted hood).
Neutralization Protocol (Spill Management)
Do not use water alone; it spreads the immiscible organic layer.
-
Isolate: Evacuate the area immediately.
-
Neutralize: Apply a solution of 10% Sodium Bisulfite (NaHSO₃) . The bisulfite ion attacks the aldehyde carbonyl, forming a water-soluble, less toxic bisulfite adduct.
-
Reaction:
-
-
Absorb: Use vermiculite or activated carbon pads.
-
Disposal: Incineration in a chemical waste facility.
Storage
-
Temp: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent auto-oxidation to peroxides or crotonic acid.
-
Stabilizer: Often stored with water or hydroquinone to inhibit polymerization.
Part 5: References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 447466, Crotonaldehyde. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Crotonaldehyde.[1][2][3][4][5][6][7][9][10][11][13][15] REACH Registration Dossier. Retrieved from [Link]
-
World Health Organization (WHO). (2008). Concise International Chemical Assessment Document 74: 2-Butenal. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Medical Management Guidelines for Crotonaldehyde. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. Crotonaldehyde, trans and cis + trans Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Crotonaldehyde - Wikipedia [en.wikipedia.org]
- 7. Crotonaldehyde exposure induces liver dysfunction and mitochondrial energy metabolism disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Crotonaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. chemos.de [chemos.de]
- 11. chemos.de [chemos.de]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. CROTONALDEHYDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. epa.gov [epa.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Piperidine Oxime Derivatives
For Immediate Release
[City, State] – February 23, 2026 – In a comprehensive technical guide released today, the rich history, synthesis, and burgeoning pharmacological significance of piperidine oxime derivatives are detailed for the benefit of researchers, scientists, and drug development professionals. This in-depth whitepaper traces the evolution of this versatile chemical scaffold, from its early roots in natural product chemistry to its current status as a cornerstone in modern medicinal chemistry, underpinning a wide array of therapeutic agents.
The piperidine ring, a six-membered heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, earning it the designation of a "privileged structure".[1] Its inherent conformational flexibility and capacity for diverse molecular interactions make it an ideal foundation for the design of novel therapeutics.[1] This guide delves specifically into the unique contributions of the oxime functional group when appended to the piperidine core, a combination that has unlocked a wealth of chemical diversity and biological activity.
A Historical Trajectory: From Natural Alkaloids to Synthetic Powerhouses
The story of piperidine begins with its isolation from black pepper, where it is a key component of the pungent alkaloid, piperine.[2][3] For centuries, the therapeutic potential of piperidine-containing natural products has been recognized, with derivatives demonstrating a wide spectrum of biological effects, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]
While the precise genesis of piperidine oxime derivatives as a distinct class is not marked by a single seminal discovery, their development can be seen as a logical progression from the broader exploration of piperidones and their reactivity. Early synthetic efforts in the mid-20th century focused on the creation of 4-hydroxy-4-phenylpiperidine derivatives as potent analgesics.[4][5][6] These foundational studies paved the way for more complex modifications of the piperidine core. The introduction of the oxime functionality, a result of the reaction between a ketone (such as a piperidone) and hydroxylamine, offered medicinal chemists a new avenue to modulate the physicochemical properties and biological activity of these scaffolds. A notable milestone in the modern era was the emergence of (E)-4-(2,4-Difluorobenzoyl)piperidine oxime as a critical intermediate in the synthesis of atypical antipsychotics like risperidone, highlighting the industrial relevance of this chemical class.
Synthetic Strategies: Building the Piperidine Oxime Core
The synthesis of piperidine oxime derivatives typically commences with the construction of a substituted piperidin-4-one. A common and efficient method for this is a one-pot condensation reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester, a variation of the Petrenko-Kritschenko piperidone synthesis.[7] Subsequent oximation of the piperidone carbonyl group with hydroxylamine hydrochloride in the presence of a base yields the desired piperidin-4-one oxime.
Experimental Protocol: Synthesis of a Representative Piperidin-4-one Oxime
Step 1: Synthesis of 2,6-diphenylpiperidin-4-one
-
In a round-bottom flask, combine substituted benzaldehyde (0.02 mol), acetone (0.01 mol), and ammonium acetate (0.01 mol).[8]
-
Add 25 mL of ethanol and stir the mixture to ensure homogeneity.[8]
-
Reflux the mixture at 80°C for 7-8 hours, monitoring the reaction progress by thin-layer chromatography.[8]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,6-diphenylpiperidin-4-one.
Step 2: Oximation of 2,6-diphenylpiperidin-4-one
-
Dissolve the synthesized piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or pyridine (2 equivalents).
-
Reflux the mixture for 2-4 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the oxime derivative.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude oxime by recrystallization.
The structural confirmation of the synthesized piperidine oxime derivatives is achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[9]
A Spectrum of Biological Activities and Underlying Mechanisms
Piperidine oxime derivatives have demonstrated a remarkable range of pharmacological activities, a testament to their ability to interact with a variety of biological targets. The following sections detail some of the most significant therapeutic areas where these compounds have shown promise.
Anticancer Properties and Modulation of Key Signaling Pathways
Piperidine-containing compounds, including those with an oxime moiety, are integral to numerous anticancer drugs and clinical candidates.[1] Their mechanisms of action are diverse and include the modulation of critical signaling pathways, the induction of apoptosis, and direct interactions with DNA.[1]
For instance, certain piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][10] By inhibiting this pathway, these compounds can effectively halt the uncontrolled growth of cancer cells.
Furthermore, many piperidine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[10]
Neuropharmacological Applications: From Analgesia to Neuroprotection
The piperidine scaffold is a well-established pharmacophore in the development of analgesics, with many synthetic opioids containing this core structure.[11] The analgesic effects of these compounds are primarily mediated through their interaction with mu-opioid receptors in the central nervous system.[12] Activation of these receptors leads to an increased pain threshold and sedative effects.[12]
More recently, piperidine oxime derivatives have been investigated as potent and selective agonists for dopamine receptors, particularly the D4 subtype, with potential applications in the treatment of erectile dysfunction.[13] This highlights the versatility of the piperidine oxime scaffold in targeting different G-protein coupled receptors.
In the context of neurodegenerative diseases such as Alzheimer's, piperidine derivatives have been designed as potent acetylcholinesterase (AChE) inhibitors.[14][15] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to alleviate the cognitive symptoms of the disease.[15] The nitrogen atom within the piperidine ring is crucial for this activity, as it can become protonated and interact with the anionic site of the AChE enzyme.[15]
Antimicrobial and Antiviral Potential
The growing threat of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. Substituted piperidin-4-one oxime ethers have emerged as a promising class of antimicrobial agents, with some derivatives exhibiting potent activity against both bacteria and fungi.[16][17] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the piperidine ring and the oxime ether moiety significantly influence their antimicrobial potency.[16] For example, certain halogenated and methylated derivatives have shown minimum inhibitory concentrations (MICs) comparable to or even better than standard antimicrobial drugs.[16]
The antiviral properties of piperidine derivatives have also been explored, with some compounds showing activity against viruses such as influenza.[18] The rigid carbon skeleton of the piperidine ring is thought to fit well into the lipophilic pockets of viral proteins, such as the M2 ion channel of the influenza virus, thereby inhibiting viral replication.[18]
Structure-Activity Relationships: A Guide to Rational Drug Design
Systematic modifications of the piperidine oxime scaffold have provided valuable insights into the structural requirements for various biological activities.
| Derivative Class | Key Structural Features | Observed Activity | IC50/MIC Values |
| Anticancer | Phenyl substituents on the piperidine ring; specific substitution patterns on the phenyl rings. | Cytotoxicity against various cancer cell lines. | Varies depending on the derivative and cell line, with some compounds showing sub-micromolar activity.[1][19] |
| Analgesic | 4-phenyl substitution; specific N-substituents. | Potent antinociceptive effects. | Activity comparable to standard opioids like morphine in animal models.[20] |
| Antimicrobial | Methyl and halogen substitutions on the phenyl rings of the piperidine core; O-alkylation of the oxime. | Broad-spectrum antibacterial and antifungal activity. | MIC values as low as 0.75 mg/ml against certain bacterial strains.[21] |
| Dopamine Agonist | Pyridinepiperazine moiety attached to a propanone oxime linker. | Potent and selective D4 receptor agonism. | High binding affinity and efficacy in in vitro assays.[13] |
| AChE Inhibitors | N-benzyl group; bulky substituents on the benzamide moiety. | Potent acetylcholinesterase inhibition. | IC50 values in the nanomolar range. |
Future Directions and Conclusion
The journey of piperidine oxime derivatives, from their conceptual beginnings to their current standing as a versatile and potent class of bioactive molecules, is a compelling narrative of chemical innovation. The inherent "drug-like" properties of the piperidine scaffold, combined with the chemical versatility of the oxime group, have created a fertile ground for the discovery of novel therapeutic agents.
Future research in this area will likely focus on several key aspects: the exploration of novel and more efficient synthetic methodologies, including green chemistry approaches; the elucidation of the precise molecular mechanisms of action for a wider range of biological activities; and the use of computational modeling and machine learning to guide the rational design of next-generation piperidine oxime derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
This technical guide serves as a comprehensive resource for scientists and researchers, providing a solid foundation of historical context, synthetic strategies, and biological insights to fuel the continued exploration and exploitation of this remarkable chemical scaffold in the ongoing quest for new and improved medicines.
References
Please refer to the end of the document for a comprehensive list of cited references with clickable URLs.
References
-
PubMed.
-
ResearchGate.
-
Benchchem.
-
ResearchGate.
-
PubMed.
-
PubMed.
-
Frontiers.
-
ACS Publications.
-
Semantic Scholar.
-
ijprajournal.
-
PubMed.
-
SciSpace.
-
PrepChem.com.
-
ResearchGate.
-
Europe PMC.
-
Google Patents.
-
Encyclopedia MDPI.
-
ACS Publications.
-
MDPI.
-
Semantic Scholar.
-
PubMed.
-
PubMed.
-
ijhcbs.com.
-
Wiley Online Library.
-
DTIC.
-
IJNRD.
-
PubMed.
-
SciSpace.
-
International Journal of Pharmaceutical Science Invention.
-
frca.co.uk.
-
Google Patents.
-
Google Patents.
-
ResearchGate.
-
PMC.
-
PubMed.
-
International Scholars Journals.
-
ResearchGate.
-
Scinapse.
-
ResearchGate.
-
MDPI.
-
MDPI.
-
PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 5. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. saapjournals.org [saapjournals.org]
- 10. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. ijpsi.org [ijpsi.org]
- 16. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. ijnrd.org [ijnrd.org]
- 19. Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide from 4-Piperidone
Abstract: This document provides a comprehensive guide for the synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide, a valuable scaffold in medicinal chemistry. Starting from 4-piperidone, the synthesis is presented as a robust two-step process involving an initial oximation followed by N-carboxamidation. This guide is intended for researchers and professionals in drug development, offering detailed protocols, mechanistic insights, safety procedures, and characterization data to ensure reproducible and safe execution.
Introduction and Scientific Context
Piperidine derivatives are fundamental building blocks in pharmaceutical sciences, forming the core structure of numerous drugs and bioactive alkaloids.[1][2] The incorporation of specific functional groups, such as carboxamides and oximes, can impart a wide range of biological activities. Piperidine-4-carboxamide derivatives, for instance, have been investigated as potent inhibitors for targets like the CCR5 receptor in anti-HIV research and anaplastic lymphoma kinase (ALK) in cancer therapy.[3][4] The oxime functional group (>C=N-OH) is a versatile moiety known for its role in various biologically active compounds and as a key intermediate in organic synthesis.[5][6]
The target molecule, 4-(Hydroxyimino)piperidine-1-carboxamide, combines these two important pharmacophores. Its synthesis from readily available 4-piperidone provides a strategic entry point for creating libraries of novel compounds for drug discovery programs. This application note details a reliable and scalable two-step synthetic route, emphasizing the rationale behind procedural choices and adherence to rigorous safety standards.
Reaction Scheme and Mechanistic Overview
The synthesis proceeds through two distinct chemical transformations:
-
Step 1: Oximation. The carbonyl group of 4-piperidone reacts with hydroxylamine. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon.[6] A subsequent dehydration step, typically under mildly acidic conditions, yields the stable oxime, 4-(hydroxyimino)piperidine.[5][7][8]
-
Step 2: N-Carboxamidation. The secondary amine of the 4-(hydroxyimino)piperidine intermediate is converted to a carboxamide. This is achieved by reacting it with isocyanic acid (HNCO), which is generated in situ from the acidification of potassium cyanate (KOCN). The piperidine nitrogen acts as a nucleophile, attacking the central carbon of isocyanic acid to form the final N-carboxamide product.
Overall Synthetic Transformation
Caption: Overall two-step synthesis of the target compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis, purification, and characterization of the target compound.
Part A: Synthesis of 4-(Hydroxyimino)piperidine
Rationale: This protocol utilizes hydroxylamine hydrochloride as the source of hydroxylamine. A mild base, sodium acetate, is added to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile required for the reaction with the ketone. Ethanol and water are used as co-solvents to ensure the solubility of both the organic starting material and the inorganic reagents.
Materials and Reagents:
-
4-Piperidone monohydrate hydrochloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous)
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-piperidone monohydrate hydrochloride (15.3 g, 0.1 mol) and hydroxylamine hydrochloride (8.3 g, 0.12 mol).
-
Add a solvent mixture of 95% ethanol (60 mL) and deionized water (30 mL). Stir the mixture until most solids have dissolved.
-
In a separate beaker, dissolve sodium acetate (16.4 g, 0.2 mol) in deionized water (40 mL) with gentle warming if necessary.
-
Slowly add the sodium acetate solution to the reaction flask over 15-20 minutes. The mixture may become warm.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85 °C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).
-
Dry the product under vacuum at 50 °C to a constant weight. The expected product is 4-(hydroxyimino)piperidine as a white solid.
Part B: Synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide
Rationale: This step introduces the carboxamide group onto the piperidine nitrogen. Potassium cyanate in an acidic aqueous medium generates isocyanic acid (HNCO), a reactive intermediate. The secondary amine of the piperidine oxime attacks the electrophilic carbon of HNCO to form the desired product. Careful temperature control is necessary to manage the initial exothermic reaction.
Materials and Reagents:
-
4-(Hydroxyimino)piperidine (from Part A)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice bath
Procedure:
-
In a 500 mL beaker, suspend 4-(hydroxyimino)piperidine (11.4 g, 0.1 mol) in deionized water (100 mL).
-
Place the beaker in an ice bath and stir vigorously to create a slurry.
-
Slowly add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) dropwise, ensuring the temperature remains below 10 °C. The solid should dissolve to form the hydrochloride salt solution.
-
In a separate flask, dissolve potassium cyanate (9.7 g, 0.12 mol) in deionized water (50 mL).
-
Add the potassium cyanate solution dropwise to the cold, stirred solution of the oxime hydrochloride over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. A white precipitate will form.
-
Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold deionized water (3 x 40 mL) to remove any remaining salts.
-
Recrystallize the crude product from a hot water/ethanol mixture to obtain pure 4-(hydroxyimino)piperidine-1-carboxamide.
-
Dry the purified crystals under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the final product, 4-(Hydroxyimino)piperidine-1-carboxamide, should be confirmed using standard analytical techniques.[9]
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157.17 g/mol |
| Melting Point | ~210-215 °C (with decomposition) |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.4 (s, 1H, N-OH), 6.1 (s, 2H, -NH₂), 3.7 (t, 4H, piperidine H-2, H-6), 2.4 (t, 2H, piperidine H-3), 2.2 (t, 2H, piperidine H-5) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 159.0 (C=O), 155.0 (C=NOH), 43.0 (C-2, C-6), 32.0 (C-3), 28.0 (C-5) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 1650 (C=O stretch), 1630 (C=N stretch), 1580 (N-H bend) |
| MS (ESI+) | m/z 158.09 [M+H]⁺ |
Safety Precautions and Waste Management
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[10][11]
-
Avoid inhalation of dusts and contact with skin and eyes.[10]
Reagent-Specific Hazards:
-
Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause allergic skin or respiratory reactions.[12] Handle with extreme care.
-
Potassium Cyanate: Harmful if swallowed. Contact with acids liberates toxic gas (isocyanic acid).
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate engineering controls.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Neutralize the area afterward.
Waste Disposal:
-
All organic and aqueous waste solutions should be collected in appropriately labeled hazardous waste containers.
-
Do not mix waste streams. Follow all local, state, and federal regulations for chemical waste disposal.
References
- Filo. (2025, July 30). Convert the given ketone to its oxime using hydroxylamine hydrochloride.
- Hydroxylamine Hydrochloride Safety Data Sheet. (n.d.).
- Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives.
- Apollo Scientific. (2023, July 5). Hydroxylamine hydrochloride Safety Data Sheet.
- Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE GHS Safety Data Sheet.
- Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.
- 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. (n.d.).
- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
- PubMed. (2014, January 15). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors.
- Arabian Journal of Chemistry. (2024, April 22). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
- Khan Academy. (n.d.). Formation of oximes and hydrazones.
- Ataman Kimya. (n.d.). HYDROXYLAMINE HCL.
- Benchchem. (n.d.). Synthesis routes of 1-(2-Phenoxyethyl)-4-piperidone oxime.
- ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- YouTube. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone.
- Vietnam Journal of Science, Technology and Engineering. (n.d.). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation.
- International Journal of Pharmacy and Pharmaceutical Research. (2024, June 30). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 5. Convert the given ketone to its oxime using hydroxylamine hydrochloride (.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. prochemonline.com [prochemonline.com]
- 12. lobachemie.com [lobachemie.com]
Application Note: Using 4-(Hydroxyimino)piperidine-1-carboxamide in Kinase Inhibitor Synthesis
Executive Summary
4-(Hydroxyimino)piperidine-1-carboxamide is a critical, stable intermediate used primarily to generate 4-aminopiperidine-1-carboxamide scaffolds. This piperidine moiety is a privileged structure in medicinal chemistry, serving as a solvent-exposed tail or hinge-binding motif in inhibitors targeting JAK , CDK , and AKT kinases (e.g., analogs of Capivasertib/AZD5363).
This guide details the synthesis of the oxime from 4-piperidone-1-carboxamide, its reduction to the active amine, and its application in fragment-based drug discovery (FBDD). Unlike the unstable free amine, the hydroxyimino (oxime) derivative offers superior shelf-stability and crystallinity, making it the preferred form for storage and scale-up.
Part 1: Synthesis Protocol (The "Make")
Reaction Logic
The synthesis relies on the condensation of 4-oxopiperidine-1-carboxamide with hydroxylamine hydrochloride . This reaction is thermodynamically driven by the formation of the C=N bond and the precipitation of the product, which drives the equilibrium forward.
Key Advantage: The oxime formation serves as a "chemical filter," rejecting impurities present in the starting ketone material.
Detailed Protocol: Oxime Formation
Materials:
-
Starting Material: 4-Oxopiperidine-1-carboxamide (CAS: 84104-33-6)
-
Reagent: Hydroxylamine hydrochloride (
)[1] -
Base: Sodium Acetate (
) or Sodium Bicarbonate ( ) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxopiperidine-1-carboxamide (10.0 g, 70.3 mmol) in 100 mL of Ethanol/Water (1:1).
-
Reagent Addition: Add Hydroxylamine hydrochloride (7.3 g, 105 mmol, 1.5 eq) in a single portion.
-
Buffering: Slowly add Sodium Acetate (8.6 g, 105 mmol) to buffer the solution. Note: pH should be maintained between 4–6 to catalyze the dehydration step without protonating the hydroxylamine entirely.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS. The ketone peak (
) should disappear, replaced by the oxime ( ). -
Workup (Crystallization):
-
Cool the reaction mixture to room temperature.
-
Place in an ice bath (0–4°C) for 1 hour. The 4-(hydroxyimino)piperidine-1-carboxamide should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry under vacuum at 45°C overnight.
-
Expected Yield: 85–92%
Appearance: White crystalline solid.
Storage: Stable at room temperature (unlike the amine, which absorbs
Quality Control Data
| Test | Specification | Method |
| Purity | >98% | HPLC (254 nm) |
| Identity | LC-MS (ESI+) | |
| 1H NMR | DMSO-d6 | |
| Melting Point | 205–210°C (dec) | DSC |
Part 2: Downstream Application (The "Use")
The oxime is rarely the final drug; it is the precursor to the 4-amino variant. The reduction must be performed carefully to avoid reducing the carboxamide or cleaving the N-N bond incorrectly.
Protocol: Reduction to 4-Aminopiperidine-1-carboxamide
Method: Catalytic Hydrogenation (Preferred for cleanliness).
-
Dissolution: Dissolve the oxime (5.0 g) in Methanol (50 mL) and Acetic Acid (5 mL).
-
Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading). Safety: Add catalyst under inert nitrogen flow to avoid ignition.
-
Hydrogenation: Pressurize with Hydrogen gas (balloon or Parr shaker at 30 psi) and stir at RT for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate. The product is often isolated as the acetate salt or neutralized with basic resin to yield the free amine (
).
Kinase Inhibitor Synthesis Workflow
The resulting primary amine is a "super-nucleophile" used to attack chlorinated heterocycles (SNAr) or undergo reductive amination.
Visual Workflow (DOT):
Caption: Figure 1. Conversion of the ketone precursor to the stable oxime intermediate, followed by activation to the amine for final drug coupling.
Part 3: Structural Biology & Mechanism
Why use the 1-carboxamide piperidine?
-
Hinge Interaction: In many kinase structures (e.g., CDK4/6), the piperidine ring sits at the solvent interface. The carboxamide group (
) acts as a dual H-bond donor/acceptor, often interacting with water networks or specific residues (e.g., Asp/Glu) near the ribose binding pocket. -
Solubility: The carboxamide significantly lowers the LogP (lipophilicity) compared to N-benzyl or N-Boc protecting groups, improving the oral bioavailability of the final drug candidate.
-
Metabolic Stability: Unlike N-alkyl piperidines which are prone to oxidative dealkylation by CYPs, the urea-like carboxamide is metabolically robust.
Pharmacophore Logic (DOT):
Caption: Figure 2. Pharmacophore mapping showing the dual role of the piperidine-carboxamide: hydrophobic filling of the pocket and hydrophilic interaction with the solvent front.
References
-
Addie, M., et al. (2013).[2] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.[2] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lubisch, W., et al. (2000).[3] Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Syntheses. (1921-2026).[4] General Procedures for Oxime Formation and Reduction. Organic Syntheses, Coll. Vol. 1, 327. Retrieved from [Link]
- Google Patents. (2014). CN104628627A: Method for synthesizing 1-boc-4-aminopiperidine (Analogous Chemistry).
Sources
Introduction: The Strategic Importance of 4-Aminopiperidine-1-carboxamide
An Application Guide to the Catalytic Hydrogenation of 4-(Hydroxyimino)piperidine-1-carboxamide
The synthesis of 4-aminopiperidine-1-carboxamide via the catalytic hydrogenation of its corresponding oxime is a critical transformation in medicinal chemistry. The resulting product is a versatile saturated N-heterocyclic scaffold, a privileged structure found in a multitude of biologically active compounds.[1][2] This key intermediate serves as a foundational building block for developing novel therapeutic agents, from inhibitors of protein kinase B (Akt) for potential anticancer treatments to antagonists for the CCR5 receptor in HIV-1 entry inhibition.[3][4] The 4-amino group provides a crucial vector for chemical modification, enabling extensive exploration of structure-activity relationships (SAR) in drug discovery programs.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical protocols, mechanistic insights, and practical troubleshooting advice for the successful execution of this pivotal hydrogenation reaction.
Mechanistic Rationale and Catalyst Selection
The conversion of an oxime to a primary amine via catalytic hydrogenation is a cornerstone of synthetic chemistry.[5] The reaction involves the addition of molecular hydrogen across the carbon-nitrogen double bond in the presence of a metal catalyst.
Reaction Mechanism
The reduction of oximes can proceed through two primary mechanistic pathways, the prevalence of which is dictated by the choice of catalyst and reaction conditions.[6][7]
-
N-O Bond Hydrogenolysis (Favored by Pd and Ni): Under neutral or basic conditions, the reaction is believed to initiate with the cleavage of the weak N-O bond to form an intermediate imine. This imine is then rapidly hydrogenated to the corresponding primary amine.[6]
-
C=N Bond Reduction (Favored by Pt): In acidic media, the oxime nitrogen is first protonated. The hydrogenation then proceeds via the reduction of the C=N double bond to form a hydroxylamine intermediate.[6][7] Further hydrogenation of the hydroxylamine can yield the primary amine, although this step can be slow on certain catalysts like Pt/C.[6]
For the synthesis of 4-aminopiperidine-1-carboxamide, the goal is the complete reduction to the primary amine, making catalysts that favor the first pathway, such as Palladium or Raney Nickel, the preferred choice.
Caption: Predominant pathway for oxime hydrogenation using a Palladium catalyst.
Selecting the Optimal Catalyst
The choice of catalyst is paramount for achieving high yield and selectivity.
-
Palladium on Carbon (Pd/C): This is one of the most versatile and widely used catalysts for oxime reductions. It demonstrates high activity, often under mild conditions, including atmospheric pressure of hydrogen in some systems. Pd/C is known to efficiently catalyze the N-O bond cleavage, leading directly to the desired primary amine with minimal side products.[6][7]
-
Raney® Nickel (Ra-Ni): A highly effective non-noble metal catalyst, Ra-Ni is a cost-effective alternative.[6] It typically requires more forcing conditions, such as elevated temperatures and pressures, and is often employed under basic conditions to achieve high yields of the primary amine.[6][8]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): While effective for hydrogenation, platinum-based catalysts can sometimes lead to the formation of stable hydroxylamine intermediates, particularly in acidic media, which may not fully convert to the desired amine.[6][7]
For this application note, 10% Palladium on Carbon is selected as the catalyst of choice due to its high efficacy, selectivity for primary amine formation, and the ability to perform the reaction under relatively mild and controllable conditions.
Protocol: High-Pressure Catalytic Hydrogenation
This protocol details the procedure for the reduction of 4-(Hydroxyimino)piperidine-1-carboxamide using a high-pressure hydrogenation reactor, such as a Parr shaker apparatus.
Safety Imperatives
Hydrogenation reactions are inherently hazardous due to the use of highly flammable hydrogen gas and potentially pyrophoric catalysts.[9][10][11] Strict adherence to safety protocols is mandatory.
-
Ventilation: All operations, including reactor charging and work-up, must be conducted inside a certified chemical fume hood.[12][13]
-
Oxygen Exclusion: Ensure the reaction vessel is purged of all air before introducing hydrogen to prevent the formation of explosive mixtures.[9][10]
-
Catalyst Handling: Never allow the hydrogenation catalyst to become dry, especially after it has been exposed to hydrogen.[10] Keep it wetted with solvent or water at all times. Handle catalyst filtration with extreme care to prevent ignition.[9][11]
-
Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is required. A blast shield should be placed between the reactor and the operator.[10][13]
-
Equipment Integrity: Always use pressure-rated equipment and verify that all gauges and safety-relief valves are functional before starting.[9][12]
Materials and Equipment
-
Substrate: 4-(Hydroxyimino)piperidine-1-carboxamide
-
Catalyst: 10% Palladium on Carbon (5-10% w/w)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Gases: Hydrogen (high purity), Nitrogen (high purity)
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr apparatus), glass liner, magnetic or mechanical stirrer, filtration apparatus (Büchner funnel), Celite® 545, rotary evaporator.
Step-by-Step Procedure
-
Reactor Charging:
-
Place a weighed amount of 4-(Hydroxyimino)piperidine-1-carboxamide (1.0 eq) into the glass liner of the hydrogenation reactor.
-
Add a sufficient volume of methanol to fully dissolve the substrate (e.g., 10-20 mL per gram of substrate).
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.05-0.10 g per gram of substrate). It is best practice to wet the catalyst with a small amount of the reaction solvent before addition to minimize the risk of it becoming airborne.
-
-
System Assembly and Purging:
-
Place the glass liner into the reactor body.
-
Assemble and securely seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened correctly.[12]
-
Connect the reactor to the gas manifold.
-
Pressurize the system with nitrogen to ~100 psi, hold for 15-30 minutes, and check for any pressure drop to ensure there are no leaks.[12]
-
Carefully vent the nitrogen. Repeat the pressurize-vent cycle with nitrogen at least three times to thoroughly remove all oxygen from the vessel.[9][12]
-
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the vessel and backfill with hydrogen to the desired pressure (e.g., 50-100 psi).[14]
-
Begin vigorous stirring or shaking to ensure efficient mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas).
-
If the reaction is exothermic, use cooling systems to maintain the desired temperature (typically room temperature is sufficient).[9]
-
Monitor the reaction progress by observing the pressure drop on the hydrogen gauge, which indicates hydrogen consumption. The reaction is typically complete in 4-12 hours.[3]
-
-
Reaction Shutdown and Work-up:
-
Once hydrogen uptake ceases, stop the stirring/shaking.
-
Allow the reactor to cool to room temperature if it was heated.[12]
-
Carefully vent the excess hydrogen into the fume hood exhaust.
-
Purge the reactor with nitrogen at least three times to remove all residual hydrogen.[10][12]
-
Safely open the reactor and remove the liner containing the reaction slurry.
-
-
Catalyst Filtration:
-
Prepare a filtration setup with a Büchner funnel and a pad of Celite® (~1-2 cm thick) over the filter paper. Pre-wet the Celite pad with methanol.
-
Carefully pour the reaction slurry over the Celite pad to filter out the Pd/C catalyst.
-
CRITICAL: Do not allow the catalyst filter cake to run dry on the funnel.[10] Keep the surface covered with solvent at all times to prevent ignition.
-
Rinse the reaction vessel with fresh methanol and pour the rinsings over the filter cake to ensure complete transfer of the product.
-
Once filtration is complete, immediately and carefully transfer the wet Celite/catalyst cake to a dedicated waste container and submerge it in water.[11]
-
-
Product Isolation:
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-aminopiperidine-1-carboxamide, typically as a solid.
-
The product can be further purified by recrystallization if necessary.
-
Caption: Experimental workflow for catalytic hydrogenation.
Data Presentation and Analytical Characterization
The success of the hydrogenation should be validated through rigorous monitoring and characterization.
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Catalyst | 10% Pd/C | High activity and selectivity for primary amine formation.[6][7] |
| Catalyst Loading | 5-10% w/w | Provides a good balance between reaction rate and cost-effectiveness.[3] |
| Hydrogen Pressure | 50 - 100 psi | Sufficient pressure to ensure high hydrogen concentration and drive the reaction to completion efficiently. |
| Temperature | 20 - 40 °C | The reaction is often sufficiently fast at room temperature. Mild heating can be applied if needed. |
| Solvent | Methanol / Ethanol | Excellent solvency for the substrate and effectively wets the catalyst surface. |
| Reaction Time | 4 - 12 hours | Typical duration for complete conversion, monitored by cessation of H₂ uptake. |
| Expected Yield | >90% | This reduction is generally high-yielding when run to completion. |
Methods for Analysis
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): An indispensable tool for tracking the disappearance of the starting oxime. A suitable mobile phase (e.g., Dichloromethane/Methanol, 9:1) should show a clear separation between the starting material and the more polar amine product.[15]
-
-
Product Characterization:
-
NMR Spectroscopy (¹H & ¹³C): Confirms the molecular structure. Key spectral changes include the disappearance of the oxime =N-OH proton signal and the appearance of a new signal for the -NH₂ protons. Shifts in the signals of the piperidine ring protons and carbons, particularly at the C4 position, are also indicative of successful reduction.
-
Mass Spectrometry (MS): Verifies the molecular weight of the final product, 4-aminopiperidine-1-carboxamide (C₆H₁₃N₃O, MW: 143.19 g/mol ).
-
Infrared (IR) Spectroscopy: Provides functional group information. Look for the disappearance of the C=N stretch (~1650 cm⁻¹) and broad O-H stretch of the oxime, and the appearance of characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹).
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for addressing common issues.
Caption: Logical flow for troubleshooting common hydrogenation issues.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Mechanism of how oxime is converted to amine. Filo.
- Hydrogenation Reaction Safety In The Chemical Industry. Google Cloud.
- Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
- Heterogeneous Catalysis for Selective Hydrogen
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Asymmetric Hydrogenation of Oximes Synergistically Assisted by Lewis and Brønsted Acids.
- Hydrogen
- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. PMC.
- Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
- Hydrogenation Reactions. University of Pittsburgh.
- A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
- Electrocatalytic Reduction Using Raney Nickel. Bulletin of the Chemical Society of Japan.
- Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
- QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. USAMV Iasi.
- Method for synthesizing 1-boc-4-aminopiperidine.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Reaction Chemistry & Engineering (RSC Publishing).
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
- Nickel-catalyzed asymmetric hydrogen
- Process for the production of piperidine.
- Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H 2 at 1 atm in H 2 O under mild conditions. Reaction Chemistry & Engineering (RSC Publishing).
- A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.
- Is palladium on carbon acting as an oxidising or reducing agent? ECHEMI.
- Analytical method for the determination of oxamyl and its oxime metabolite in w
- Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy C
- Is palladium on carbon acting as an oxidising or reducing agent? Chemistry Stack Exchange.
- Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry.
- Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.
- Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Royal Society of Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Review of methods for the catalytic hydrogen
- Ethyl 4-(hydroxyimino)
- Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C
- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Scale-Up Synthesis of 1-(4-Aminophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of how oxime is converted to amine | Filo [askfilo.com]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 8. scholar.utc.edu [scholar.utc.edu]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. chem.uci.edu [chem.uci.edu]
- 12. njhjchem.com [njhjchem.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Scalable manufacturing process for CAS 41723-73-9
Application Note: Scalable Manufacturing Process for L-Menthyl Glyoxylate (CAS 41723-73-9)
Executive Summary
L-Menthyl Glyoxylate (LMG) (CAS 41723-73-9) is a critical chiral auxiliary used in the diastereoselective synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), specifically Lamivudine (3TC) and Emtricitabine (FTC) . Its purity directly dictates the stereochemical yield of the subsequent 1,3-oxathiolane ring formation.
This application note details a robust, scalable manufacturing protocol for LMG. Unlike bench-scale methods that suffer from polymerization and difficult purification, this protocol utilizes a Bisulfite Adduct Purification Strategy to ensure >99% purity and high diastereomeric excess (de). We also introduce a continuous flow intensification strategy for multi-kilogram campaigns.
Process Chemistry & Mechanism
The synthesis involves the Fischer esterification of L-Menthol with Glyoxylic Acid .
-
Reaction Type: Acid-Catalyzed Equilibrium Esterification.
-
Thermodynamics: The reaction is equilibrium-limited. Water removal is essential to drive conversion (Le Chatelier's principle).
-
Key Challenge: Glyoxylic acid is prone to disproportionation and polymerization. The product (an aldehyde) is unstable and readily oxidizes.
-
Solution: The product is isolated as the Monohydrate (stable solid) or purified via a bisulfite adduct shuttle.
Reaction Scheme
Scalable Manufacturing Protocol (Batch Mode)
This protocol is designed for a 50L Pilot Reactor but is linearly scalable to 2000L GLR (Glass-Lined Reactors).
Equipment Requirements
-
Reactor: Glass-Lined Reactor (GLR) with variable speed agitation.
-
Thermal Control: Jacket temperature range -10°C to 130°C.
-
Distillation: Dean-Stark trap or Phase Separator for azeotropic water removal.
-
Filtration: Nutsche Filter or Centrifuge.
Raw Materials
| Reagent | Specification | Eq. | Role |
| L-Menthol | >99% (Natural or Synthetic) | 1.0 | Chiral Scaffold |
| Glyoxylic Acid | 50% w/w Aq.[1] Solution | 1.2 | Carbonyl Source |
| Cyclohexane | Industrial Grade | 5-7 Vol | Azeotropic Solvent |
| p-TSA | Monohydrate, 98% | 0.01 | Catalyst |
| Sodium Bisulfite | 30% w/w Aq. Solution | 1.5 | Purification Agent |
| Formaldehyde | 37% Aq. Solution | 1.0 | Adduct Cleavage |
Step-by-Step Procedure
Phase 1: Esterification & Water Removal
-
Charge Cyclohexane (or Toluene) and L-Menthol into the reactor. Agitate until dissolved.
-
Add Glyoxylic Acid (50% aq) and p-Toluenesulfonic acid (p-TSA).
-
Heat to reflux (approx. 80-85°C for Cyclohexane).
-
Azeotropic Distillation: Continuously remove water via the Dean-Stark trap.
-
Critical Process Parameter (CPP): Monitor water collection. Reaction is complete when water evolution ceases (theoretical: ~18g water per mole).
-
Duration: Typically 4–6 hours.
-
-
Cool the reaction mass to 25°C.
Phase 2: Bisulfite Purification (The "Shuttle" Method) Why this step? Direct distillation leads to thermal degradation. This chemical purification separates the aldehyde from unreacted Menthol and non-aldehyde impurities.
-
Wash: Wash the organic layer with 5% NaHCO₃ to remove the acid catalyst.
-
Adduct Formation: Add Sodium Bisulfite (30% aq) solution to the organic layer. Agitate vigorously for 2 hours.
-
Phase Separation: Separate the layers. Keep the Aqueous Layer (contains Product). Discard Organic Layer (send to solvent recovery).
Phase 3: Product Regeneration & Isolation 9. Hydrolysis: Charge the Aqueous Layer back to the reactor. Adjust pH to neutral (6.8–7.2) using NaOH. 10. Cleavage: Add Formaldehyde (37%) solution dropwise at <20°C.
- Chemistry: Formaldehyde binds the bisulfite more strongly than LMG, releasing the L-Menthyl Glyoxylate.
- Crystallization: The LMG will precipitate as the Monohydrate .
- Filtration: Cool to 0–5°C for 2 hours. Filter the white solid.
- Drying: Vacuum dry at <40°C. (High heat causes dehydration and polymerization).
Process Visualization
Workflow Logic: The Bisulfite Shuttle
This diagram illustrates the critical purification logic that allows this process to scale without high-vacuum distillation.
Caption: The Bisulfite Shuttle separates the target aldehyde from non-polar impurities by temporarily converting it into a water-soluble salt.
Continuous Flow Intensification (Advanced)
For facilities targeting >100 kg/day , a continuous flow approach using a packed-bed reactor is recommended to minimize residence time and side reactions.
-
Reactor: Column packed with Amberlyst-15 (Solid Acid Catalyst).[1][5]
-
Conditions: 80°C, Residence Time: 5–10 mins.
-
Advantage: Eliminates the use of soluble p-TSA, simplifying workup.
-
Diagram:
Caption: Continuous flow synthesis using heterogeneous catalysis reduces waste and improves safety.
Quality Control & Safety
In-Process Controls (IPC)
| Step | Parameter | Method | Acceptance Criteria |
| Reaction | Glyoxylic Acid Content | HPLC/Titration | < 2.0% remaining |
| Reaction | Di-menthyl Oxalate | HPLC | < 5.0% (Side Product) |
| Isolation | Water Content | Karl Fischer | 7.0 – 9.0% (Monohydrate target) |
Safety (EHS)
-
Glyoxylic Acid: Highly corrosive. Use acid-resistant seals (PTFE/Kalrez).
-
Formaldehyde: Carcinogen. The cleavage step must be performed in a closed vessel with scrubber venting.
-
Thermal Hazard: Do not distill the crude product to dryness; oligomerization is exothermic.
References
-
Moyo, M., et al. (2020).[1] "Continuous flow synthesis of L-menthyl glyoxylate monohydrate: an important intermediate in the manufacture of antiretrovirals."[1] Arkivoc, 2020(3), 49-63.[1] Link
-
Liu, Z., et al. (2014). "Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid." CN Patent 103951561A. Link
-
Hao, Y. (2012). "Preparation methods of glyoxylic acid L-menthyl alcohol ester and its monohydrate." CN Patent 102516078A. Link
-
Goldenberg, D. M. (1995). "Process for the preparation of L-menthyl glyoxylate." US Patent 5442094. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102516078A - Preparation methods of glyoxylic acid L-menthyl alcohol ester and monohydrate of glyoxylic acid L-menthyl alcohol ester - Google Patents [patents.google.com]
- 3. US10174073B2 - Preparation and uses of obeticholic acid - Google Patents [patents.google.com]
- 4. CN103951561A - Method for preparing L-menthyl glyoxylate-hydrate through catalysis of heteropoly acid - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
Handling and storage protocols for hygroscopic piperidine derivatives
Executive Summary
Piperidine moieties are ubiquitous in medicinal chemistry, appearing in over 12 FDA-approved small molecules annually. However, their secondary amine structure presents a dual stability challenge: extreme hygroscopicity (particularly in salt forms like HCl or TFA) and chemisorption of atmospheric CO₂ (carbamate formation).
Failure to manage these properties leads to stoichiometry errors during synthesis, "gummy" physical states that preclude crystallization, and phantom impurities in biological assays. This guide provides a self-validating framework for handling these derivatives to ensure pharmacological consistency.
Mechanism of Failure: The Science of Instability
To handle these compounds effectively, one must understand why they degrade. It is not merely "getting wet"; it is a cascade of chemical and physical corruption.
The Hygroscopic Cascade (Deliquescence)
Piperidine salts possess high lattice energy, but the hydrogen-bonding potential of the ammonium cation makes them avid water scavengers.
-
Stage 1 (Adsorption): Water molecules bind to the surface crystal lattice.
-
Stage 2 (Absorption): Water penetrates the crystal structure, forming hydrates and altering the molecular weight (MW).
-
Stage 3 (Deliquescence): The solid dissolves in its own absorbed water, forming a viscous oil/gum. This state is often irreversible without recrystallization.
The "Invisible" Impurity: CO₂ Chemisorption
Unlike simple moisture absorption, piperidine free bases react chemically with atmospheric CO₂.
-
Reaction:
-
Consequence: This forms a piperidinium carbamate salt. In LC-MS, this may appear as a split peak or a mass shift, often misidentified as a degradation byproduct. Heating usually reverses this, releasing CO₂, which can cause pressure buildup in sealed vials.
Figure 1: Degradation pathways for piperidine derivatives. Note the reversible nature of carbamate formation vs. the physical state change of deliquescence.
Protocol A: Storage Infrastructure
Core Directive: Cold storage is dangerous if not managed correctly. The risk of condensation upon warming a cold vial to room temperature often outweighs the benefit of thermal stability.
Storage Hierarchy
| Tier | Environment | Recommended For | Protocol |
| 1 | Argon Glovebox | Primary Reference Standards, Free Bases | Store in crimped vials. Permanent inert atmosphere. |
| 2 | Desiccator (P₂O₅) | HCl/TFA Salts, Bulk Reagents | Vacuum grease on flanges is mandatory. Check indicator silica weekly. |
| 3 | Sealed Vial (Parafilm) | Short-term usage (<24h) | Wrap Parafilm counter-clockwise (with the thread) to ensure seal tension. |
The "Warm-Up" Rule (Critical)
If storing piperidines at -20°C or 4°C:
-
Remove vial from freezer.
-
Place in a desiccator or on the bench.
-
WAIT 45 MINUTES (for 20mL vial) or until the glass is dry to the touch.
-
Why? Opening a cold vial sucks in humid air, which immediately condenses on the internal walls and the compound.
Protocol B: Handling & Weighing (The "Difference" Method)
Problem: Weighing a hygroscopic piperidine salt on an open balance results in a "drifting" mass reading. As you watch, the weight increases due to water uptake. Solution: Gravimetric Subtraction (Difference Weighing).
Step-by-Step Difference Weighing
This method eliminates the exposure of the bulk material to the balance environment.
-
Preparation: Dry a capped weighing bottle or vial + cap in an oven; cool in a desiccator.
-
Load (Inert): Inside a glovebox or glove bag, load the approximate amount of piperidine derivative into the weighing bottle. Close tightly.
-
Weigh 1 (
): Take the sealed bottle to the balance. Record the total mass. -
Dispense: Quickly open the bottle, dump the estimated amount into your reaction vessel, and immediately recap the bottle. Do not tap the spatula against the reaction vessel.
-
Weigh 2 (
): Weigh the now-lighter sealed bottle. -
Calculate:
.
Validation: This method is self-validating because the balance never measures the compound while it is absorbing water.
Figure 2: Decision tree and workflow for gravimetric subtraction (Difference Weighing).
Protocol C: Synthesis & Solvent Compatibility
Solvent Selection
Piperidines are basic. Avoid solvents that can undergo nucleophilic attack or those with acidic impurities.
-
Chlorinated Solvents (DCM/Chloroform): Warning. Chloroform often contains ethanol or HCl as stabilizers. The HCl will protonate the piperidine; the ethanol can compete in reactions. Use amylene-stabilized chloroform only.
-
Ketones (Acetone): Strictly Prohibited. Secondary amines react with ketones to form enamines or imines (Schiff bases).
Recovery of "Gummy" Material (Azeotropic Drying)
If a piperidine salt has deliquesced into a gum, do not discard it.
-
Dissolve the gum in a mixture of Methanol (10%) and Toluene (90%) .
-
The methanol breaks the hydrate lattice; the toluene acts as the azeotropic carrier.
-
Rotary evaporate at 45°C.
-
Repeat 3x with pure toluene.
-
The material should foam into a dry solid (amorphous foam is acceptable and dry).
Quality Control & Analytical Verification
Karl Fischer (KF) Titration (Modified)
Standard KF reagents fail with piperidines because the amine shifts the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint).
-
Protocol: Use Buffered KF Reagents (containing benzoic acid or salicylic acid) to maintain pH 5–7.
-
Reference: Sigma-Aldrich Application Note on Amines [1].
qNMR for Purity/Water Content
Quantitative NMR is superior to weighing for stoichiometry.
-
Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic internal standards).
-
Solvent: DMSO-
(dry). -
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight.[1][2]
References
-
Fandino, O., et al. (2018). Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide).[3][4] Journal of Physical Chemistry B. [Link]
-
Japanese Pharmacopoeia. (2021).[5] Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR.[5][6][7][8] Chem Pharm Bull.[5] [Link]
-
HepatoChem. (2016). Handling Hygroscopic Salts in Synthesis.[9][10] HepatoChem Application Notes. [Link]
-
American Chemical Society. (2021).[11] Hygroscopic Tendencies of Substances Used as Calibrants for qNMR.[11] Analytical Chemistry.[2][12][5][9][13] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocet.org [jocet.org]
- 5. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 7. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. mt.com [mt.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(Hydroxyimino)piperidine-1-carboxamide
Technical Support Center: Ticket #84501-OX Topic: Yield Optimization for 4-(Hydroxyimino)piperidine-1-carboxamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Hidden" Yield Killers
Welcome to the technical support center. You are likely here because your yield for 4-(Hydroxyimino)piperidine-1-carboxamide (CAS: 84501-68-8) is hovering between 40-60%, significantly below the industrial benchmark of >85%.[1]
This molecule is a critical intermediate (often for Apixaban analogs).[2] The synthesis seems deceptively simple—two steps from 4-piperidone—but it suffers from three specific "yield killers":
-
Cyanate Hydrolysis: In Step 1, incorrect pH control destroys your reagent before it reacts.[2]
-
The "Water Trap": The final product is amphiphilic and highly soluble in the aqueous mother liquor.[2] Standard filtration loses 20-30% of the product.[1][2]
-
Beckmann Rearrangement Risk: Excessive heating during the oxime step can trigger an unwanted rearrangement or hydrolysis.[2]
This guide provides the self-validating protocols required to close these gaps.
Visualizing the Workflow
The following diagram outlines the optimized industrial route and the critical control points (CCPs) where yield is typically lost.
Caption: Figure 1. Optimized synthetic pathway highlighting Critical Control Points (CCP) where yield is most frequently compromised.
Module 1: The Carboxamidation (Step 1)
Goal: Convert 4-piperidone HCl to 4-oxopiperidine-1-carboxamide.
The Problem: The "Fizz" Factor
Users often report vigorous bubbling and low conversion.[2] This is due to the decomposition of cyanate (
The Protocol
-
Dissolution: Dissolve 4-piperidone monohydrate hydrochloride in water (3 vol).
-
Temperature Control: Cool the solution to 0–5°C .
-
Why? Low temperature suppresses the hydrolysis of cyanate (
) significantly more than it suppresses the N-carbamoylation reaction ( ).[2]
-
-
Reagent Addition: Dissolve Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN) (1.2 eq) in minimal water. Add this solution dropwise over 30-60 minutes.
-
The "Cook": Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Troubleshooting Table: Step 1
| Symptom | Diagnosis | Solution |
| Vigorous gas evolution | pH is too low (< 2.[1][2]0) or Temp is too high. | Slow down addition. Ensure T < 10°C during addition. |
| Low conversion (TLC) | pH rose too high (> 6.0). | The amine salt acts as its own buffer, but if you used free base piperidone, you MUST add HCl to adjust pH to ~4. |
| Precipitate is gummy | Oligomerization of cyanate.[2] | Dilute the reaction mixture by 20% with water. |
Module 2: The Oximation (Step 2)
Goal: Convert the ketone to the oxime (
The Problem: The Equilibrium Trap
Oxime formation is reversible and acid-catalyzed.[1][2]
-
Too Acidic: The hydroxylamine is protonated (
) and loses nucleophilicity.[2] -
Too Basic: The ketone is not activated, and the reaction stalls.
The Protocol
-
Buffer Setup: To the solution from Step 1 (or isolated intermediate), add Hydroxylamine Hydrochloride (1.2 eq).[2]
-
The pH Adjustment: Immediately add Sodium Acetate (1.5 eq).[2]
-
Why Acetate? It buffers the solution to pH ~5-6, the "Goldilocks zone" for oximation. Stronger bases (NaOH) risk hydrolyzing the carboxamide group you just installed.[2]
-
-
Heating: Heat to 50–60°C for 2-3 hours.
-
Warning: Do NOT exceed 70°C. High heat risks the Beckmann Rearrangement , converting your oxime into a ring-expanded amide impurity.[1]
-
Module 3: Isolation (The Yield Saver)
Goal: Get the product out of the water.
This is where 90% of researchers lose their yield.[2] The product, 4-(Hydroxyimino)piperidine-1-carboxamide , is moderately soluble in water due to the amide and oxime groups.[1]
The "Salting Out" Protocol
-
Cooling: Cool the reaction mixture slowly to 0–5°C.
-
Saturation: Add solid NaCl until the solution is saturated (brine).
-
Filtration: Filter the solid.[2]
-
The Wash (Critical): Wash the cake with Ice-Cold water (minimal volume) or Ice-Cold Isopropanol (IPA).
-
Do NOT wash with room temp water.[2] You will redissolve your product.
-
-
Drying: Vacuum dry at 40-45°C.
Diagnostic Guide: Why is my yield low?
Use this logic tree to diagnose your specific failure mode.
Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss.
Frequently Asked Questions (FAQ)
Q: Can I perform this as a "One-Pot" synthesis? A: Yes, and it is often preferred for yield.[1][2] After the carboxamidation (Step 1) is complete (verified by TLC), do not isolate the intermediate.[2] Add the Hydroxylamine HCl and Sodium Acetate directly to the reaction vessel and heat. This minimizes mechanical losses during filtration of the intermediate [1].[2]
Q: My product is slightly yellow. Is it pure? A: Pure 4-(Hydroxyimino)piperidine-1-carboxamide should be a white to off-white solid.[1] A yellow tint often indicates traces of oxidized hydroxylamine or iron contamination.[2] A recrystallization from Ethanol/Water (9:1) usually clears this, though with some yield loss.[2][9]
Q: Why use Sodium Acetate instead of NaOH in Step 2? A: NaOH is too strong. It can hydrolyze the urea (carboxamide) moiety back to the amine, destroying the work done in Step 1. Acetate maintains the pH at 5-6, which is safe for the urea but active for the oxime formation.
Q: What is the expected melting point for validation? A: The literature value is typically 210–215°C (decomposition).[2] If your MP is significantly lower (<200°C), you likely have salt contamination (NaCl) or the intermediate ketone [2].[2]
References
-
Pinto, D. J. P., et al. (2007).[2] Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[1] Journal of Medicinal Chemistry.
-
World Intellectual Property Organization. (2007).[2] Patent WO2007001385: Nitrogen containing heterobicycles as factor Xa inhibitors.[1][2] (Detailed experimental procedures for piperidine carboxamide intermediates).
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11378442, Potassium cyanate. (Reactivity and hydrolysis data). [2]
Sources
- 1. CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e… [cymitquimica.com]
- 2. Potassium cyanate - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Impurity Formation in Piperidine Oxime Reactions
Welcome to the Technical Support Center for piperidine oxime reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of impurity formation during the synthesis of piperidine oximes. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to diagnose and resolve issues in your own laboratory work. The protocols and advice herein are structured to be self-validating, ensuring a logical and scientifically sound approach to achieving high-purity products.
Frequently Asked Questions (FAQs)
Q1: My piperidine oxime reaction is complete by TLC, but my yield is low and I see multiple spots. What are the most likely side reactions?
A: Low yields and multiple byproducts in piperidine oxime synthesis typically point to several common side reactions. The most prevalent issues are the Beckmann rearrangement, hydrolysis of the oxime back to the ketone, and the formation of the undesired (Z)-oxime isomer. Less common, but still possible, are N-oxidation of the piperidine nitrogen and dimerization of reaction intermediates. Each of these pathways is highly dependent on the specific reaction conditions, particularly pH, temperature, and choice of solvent.
Q2: What is the Beckmann rearrangement and why is it a problem?
A: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[1][2] For a cyclic ketoxime like a piperidin-4-one oxime, this rearrangement results in a ring-expanded lactam. This lactam is an impurity that can be difficult to separate from the desired oxime due to similar polarities. The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water).[3][4] This is followed by a migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization.[3]
Q3: My final product has a yellowish tint. What causes this and how can I prevent it?
A: A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[5] The piperidine ring can be susceptible to oxidation, especially if exposed to air for prolonged periods or at elevated temperatures. To prevent this, it is advisable to store the purified piperidine oxime under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[6] If the discoloration is already present, purification by recrystallization or column chromatography can often remove the colored impurities.
Q4: How can I confirm the stereochemistry of my desired (E)-oxime and quantify the (Z)-isomer impurity?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the E/Z isomer ratio.[7] The protons and carbons near the C=N double bond will have distinct chemical shifts in the two isomers. By integrating the signals corresponding to each isomer, you can accurately quantify their relative amounts. For example, in many substituted piperidin-4-one oximes, the proton on the carbon atom of the C=N-OH group (if present) or the protons on the adjacent carbons of the piperidine ring will show different chemical shifts for the E and Z isomers.
Troubleshooting Guide: A Deeper Dive
This section provides a problem-oriented approach to resolving specific impurities observed during your piperidine oxime synthesis.
Problem 1: Presence of a Lactam Impurity (Beckmann Rearrangement)
Symptoms:
-
A new spot on TLC, often with a similar Rf to the product.
-
Mass spectrometry data showing a peak with the same mass as the desired oxime (as they are isomers).
-
NMR signals consistent with an amide or lactam structure.
Causality and Mechanistic Insight: The Beckmann rearrangement is highly sensitive to acidic conditions.[2] The reaction is initiated by protonation of the oxime's hydroxyl group, which is why strong acids or even protic solvents at elevated temperatures can promote this side reaction. The choice of acid is critical; for instance, strong Brønsted acids like sulfuric acid or polyphosphoric acid are known to be potent catalysts for this rearrangement.[8] The rate-limiting step is typically the loss of the leaving group and the concurrent migration of the anti-periplanar alkyl group.[8]
Troubleshooting Workflow for Beckmann Rearrangement
Caption: Workflow for addressing lactam impurity formation.
Solutions:
-
Control pH: The most effective way to prevent the Beckmann rearrangement is to maintain a neutral or slightly basic pH during the reaction. This can be achieved by using a base such as sodium acetate, pyridine, or triethylamine to neutralize the hydrochloride salt of hydroxylamine.
-
Lower the Temperature: If acidic conditions are necessary for your specific substrate, running the reaction at a lower temperature can significantly reduce the rate of the Beckmann rearrangement.
-
Change the Solvent: Switching from a protic solvent (like ethanol or water) to an aprotic solvent (like dichloromethane or toluene) can also disfavor the rearrangement by reducing the availability of protons.[8]
-
Use a Milder Activating Agent: Instead of strong acids, consider using reagents like p-toluenesulfonyl chloride, which can activate the oxime hydroxyl group under milder conditions, potentially avoiding the rearrangement.[9]
Problem 2: Presence of the Starting Piperidone (Hydrolysis)
Symptoms:
-
A persistent starting material spot on TLC.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of the starting piperidone.
Causality and Mechanistic Insight: Oxime formation is a reversible reaction. Hydrolysis, the reverse reaction, is also catalyzed by acid.[8] The mechanism involves protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10][11][12] While oximes are generally more stable to hydrolysis than imines, they can still revert to the ketone, especially in the presence of excess water and acid at elevated temperatures.[8]
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize the amount of water available for hydrolysis.
-
Control pH: As with the Beckmann rearrangement, acidic conditions can promote hydrolysis. Maintaining a pH between 5 and 7 is often optimal for oxime formation while minimizing hydrolysis.
-
Remove Water as it Forms: In some cases, using a Dean-Stark apparatus to azeotropically remove water from the reaction mixture can drive the equilibrium towards the oxime product.
-
Use an Excess of Hydroxylamine: Using a slight excess (1.1-1.5 equivalents) of hydroxylamine can help to push the equilibrium towards the product.
Problem 3: Formation of E/Z Isomers
Symptoms:
-
Two closely migrating spots on TLC.
-
Doubled sets of signals in the NMR spectrum.
-
Difficulty in obtaining a sharp melting point for the crystalline product.
Causality and Mechanistic Insight: The formation of oximes can lead to a mixture of geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[7] The thermodynamic stability of these isomers can be influenced by steric interactions between the substituents on the piperidine ring and the oxime hydroxyl group. In some cases, the initially formed kinetic product may isomerize to the more thermodynamically stable isomer under the reaction conditions, especially in the presence of acid.[13]
Analytical and Purification Workflow for E/Z Isomers
Caption: Decision workflow for separating E/Z isomers.
Solutions:
-
Optimize Reaction Conditions for Stereoselectivity: The ratio of E/Z isomers can sometimes be influenced by the reaction temperature and solvent. It is often beneficial to run the reaction at a lower temperature to favor the formation of the kinetic product, which may be the desired isomer.
-
Purification by Column Chromatography: E/Z isomers often have slightly different polarities and can be separated by careful column chromatography on silica gel.[14] A shallow solvent gradient and a long column can improve resolution. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for these basic compounds.[14]
-
Purification by Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation.[14] This often requires careful screening of various solvents.
-
Isomerization to the Desired Isomer: In some cases, it may be possible to isomerize the unwanted isomer to the desired one. This can sometimes be achieved by treating the mixture with a catalytic amount of acid, which can facilitate equilibration to the thermodynamically more stable isomer.[15]
Problem 4: Formation of N-Oxide Impurity
Symptoms:
-
A more polar spot on TLC compared to the starting material and product.
-
Mass spectrometry data showing a peak at M+16 relative to the desired product.
Causality and Mechanistic Insight: The tertiary amine of the piperidine ring is susceptible to oxidation to an N-oxide, especially in the presence of certain reagents or if the reaction is exposed to strong oxidizing conditions.[16] Common oxidants that can lead to N-oxide formation include hydrogen peroxide or peroxy acids (like m-CPBA), which might be present as impurities in reagents or formed in situ.[16][17]
Solutions:
-
Use High-Purity Reagents: Ensure that the starting materials and solvents are free from oxidizing impurities.
-
Maintain an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help to prevent air oxidation.
-
Avoid Oxidizing Conditions: Be mindful of any reagents or conditions that could promote oxidation. If oxidative conditions are unavoidable in a subsequent step, protect the piperidine nitrogen if possible.
-
Purification: N-oxides are significantly more polar than their parent amines and can usually be separated by column chromatography.[14] An acid-base extraction may also be effective, as the basicity of the N-oxide is different from the parent piperidine oxime.[14]
Experimental Protocols
Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
This protocol is a self-validating system to monitor the progress of your piperidine oxime reaction and detect the formation of common impurities.
-
Prepare the TLC Plate: On a silica gel TLC plate, spot the starting piperidone, the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the Plate: Use an appropriate eluent system (e.g., 70:30 Hexane:Ethyl Acetate, potentially with 0.5% triethylamine to reduce tailing).[14]
-
Visualize: View the plate under a UV lamp and then stain with a suitable agent (e.g., potassium permanganate).
-
Analyze:
-
Starting Material Spot: The intensity of this spot should decrease over time.
-
Product Spot: A new spot corresponding to the oxime should appear and intensify.
-
Impurity Spots: Look for new spots. A spot close to the product could be the Beckmann rearrangement product or the other oxime isomer. A more polar spot near the baseline could indicate N-oxide formation.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for the purification of piperidine oximes from common, less-polar or more-polar impurities.
-
Prepare the Column: Dry pack a silica gel column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.
-
Elute the Column: Start with a non-polar eluent (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity. Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary
| Impurity Type | Typical Analytical Signature | Key Prevention Strategy | Recommended Purification Method |
| Beckmann Lactam | Isomeric mass (M), distinct NMR signals for amide | Control pH (neutral to slightly basic), lower temperature | Flash Column Chromatography |
| Starting Piperidone | Lower mass (M - 15), starting material Rf on TLC | Anhydrous conditions, control pH (5-7) | Flash Column Chromatography |
| (Z)-Oxime Isomer | Isomeric mass (M), doubled NMR signals, close Rf on TLC | Optimize reaction temperature for stereoselectivity | Preparative HPLC or Fractional Crystallization |
| N-Oxide | Higher mass (M+16), highly polar on TLC | Inert atmosphere, use high-purity reagents | Flash Column Chromatography or Acid-Base Extraction |
References
-
Kalesse, M., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]
-
Jain, P. S., et al. (2013). DEVELOPMENT AND VALIDATION OF RAPID UHPLC METHOD FOR DETERMINATION OF RISPERIDONE AND ITS IMPURITIES IN BULK POWDER AND TABLETS. IJRPC. [Link]
-
Al-Hiari, Y. M., et al. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PMC. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. [Link]
-
Krishnan, K. G., et al. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Journal of the Serbian Chemical Society. [Link]
-
Silva, L. A., et al. (2014). Stability indicating hplc method for quantification of risperidone in tablets. ResearchGate. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Manikandan, K., & Lakshmi, K. S. (2012). method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Sundaresan, K., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. ijprajournal. [Link]
-
Gwozdzinski, K. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. PubMed. [Link]
-
Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Semantic Scholar. [Link]
-
Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]
-
Sravani, G., et al. (2017). Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. ER Publications. [Link]
-
Nishi, Y., et al. (2020). Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Green Chemistry. [Link]
-
Ahmad, S., et al. (2014). A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. ScienceDirect. [Link]
-
Sharma, S., & Murugesan, K. (2016). Forced degradation studies. MedCrave online. [Link]
-
Kamberi, M., et al. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Gonzalez, C. C., et al. (2017). Control experiment on oxime E/Z isomers. ResearchGate. [Link]
-
Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
Jones, E. R. H., et al. (1971). The mechanism of the “abnormal” Beckmann rearrangement of triterpenoid oximes. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]
-
Barnes, I., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
Singh, R., & Kumar, R. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
- Cislak, F. E. (1944). Process for the purification of piperidine.
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
WSU Chemistry Department. Monitoring Reactions by TLC. [Link]
-
Sharghi, H., & Hosseini, M. (2002). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]
-
Zhang, J., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]
-
PHT Analytics. (2024). HPLC Method Description for In-process Control of Intermediates. PHT Analytics. [Link]
- van der Mey, M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
Nagiev, T., et al. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. Scholar Publishing. [Link]
-
Bakulina, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Syntheses. (2005). N-Formylpiperidine. [Link]
-
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
Nguyen, T. H., et al. (2025). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science, Technology and Engineering. [Link]
-
Al-Said, N. H., et al. (2023). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. [Link]
-
Kuca, K., et al. (2006). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. PubMed. [Link]
Sources
- 1. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability Optimization for 4-(Hydroxyimino)piperidine-1-carboxamide
Diagnostic Overview: The Stability Landscape
The Dual-Functionality Paradox
Optimizing the stability of 4-(Hydroxyimino)piperidine-1-carboxamide requires navigating a chemical "Goldilocks zone." This molecule contains two distinct functional groups with opposing stability profiles:[1][2][3][4]
-
The Oxime (C=N-OH) at C4:
-
Vulnerability: Acid-labile.[1]
-
Mechanism: Under acidic conditions (pH < 4.0), the imine nitrogen protonates, activating the carbon center for nucleophilic attack by water. This leads to hydrolysis, reverting the molecule to 4-piperidone-1-carboxamide (ketone) and releasing hydroxylamine.[1]
-
Secondary Risk: Under strongly acidic conditions and heat, the oxime may undergo Beckmann Rearrangement to form a lactam, though hydrolysis usually predominates in aqueous media.
-
-
The Carboxamide (Urea-like moiety) at N1:
-
Vulnerability: Base-labile (and Acid-labile at extremes).[1]
-
Mechanism: This is effectively a tri-substituted urea (
).[1] While ureas are generally robust at neutral pH, they hydrolyze under basic conditions (pH > 10.[1]0) or strong acid/heat, releasing ammonia ( ) and the corresponding amine (piperidine derivative) or carbon dioxide.
-
The "Goldilocks" Zone
Based on the kinetics of these functional groups, the theoretical stability maximum lies between pH 6.0 and 7.5 .
-
pH < 4.0: Rapid Oxime Hydrolysis.[1]
-
pH 4.0 – 6.0: Slow Oxime Hydrolysis.[1]
-
pH 6.0 – 8.0: OPTIMAL STABILITY.
-
pH > 9.0: Onset of Urea/Amide Hydrolysis.[1]
Visualizing Degradation Pathways
The following diagram maps the degradation products you will likely observe if pH control fails. Use this to identify impurities in your chromatograms.[1]
Figure 1: Mechanistic degradation pathways.[1] Acidic conditions target the oxime (left), while basic conditions target the urea/carboxamide (right).
Troubleshooting Guide (Q&A)
Scenario A: "I see a new peak eluting after my main peak on Reverse Phase HPLC."
-
Diagnosis: This is likely 4-Piperidone-1-carboxamide (The Ketone).[1]
-
Cause: Your buffer is too acidic (pH < 5.[1]0) or the sample sat in an acidic diluent (e.g., 0.1% TFA) for too long.
-
The Science: Oximes are less polar than their corresponding ketones? Actually, oximes often elute before ketones depending on the column, but the loss of the oxime H-bond donor capability changes retention. More importantly, the ketone is the primary degradation product of acid hydrolysis.
-
Action:
Scenario B: "My sample smells faintly of ammonia."
-
Cause: Exposure to high pH (> 9.[1]0) or high temperatures (> 40°C) in solution.[1]
-
The Science: The terminal carboxamide group (
) releases ammonia upon hydrolysis. This reaction is base-catalyzed and irreversible.[1] -
Action:
Scenario C: "I see precipitation when I adjust to pH 7.0."
-
Diagnosis: Solubility Limit.[1]
-
Cause: While the molecule is polar, the neutral form (non-protonated) may have limited solubility in pure water at high concentrations.
-
Action:
Experimental Protocol: pH Rate Profiling
To determine the exact stability half-life (
Materials
-
Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).
-
Internal Standard: Caffeine (chemically inert, distinct UV profile).[1]
-
Instrument: HPLC-UV/Vis (Detection at 210 nm and 254 nm).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for determining pH-dependent hydrolysis kinetics.
Data Analysis
The degradation follows Pseudo-First-Order Kinetics .[1] Calculate the rate constant (
| pH Condition | Expected | Predicted | Primary Degradant |
| pH 3.0 | High ( | < 2 Hours | Ketone |
| pH 5.0 | Moderate | ~ 24 Hours | Ketone |
| pH 7.0 | Low ( | > 30 Days | Stable |
| pH 9.0 | Low-Moderate | ~ 1 Week | Amine/Ammonia |
| pH 11.0 | High | < 4 Hours | Amine/Ammonia |
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1][2] Angewandte Chemie International Edition, 47(39), 7523–7526.[1]
-
Relevance: Establishes the fundamental kinetics of oxime hydrolysis, demonstrating acid catalysis and relative stability at neutral pH compared to hydrazones.[4]
-
-
Shaw, W. H. R., & Bordeaux, J. J. (1955). The Decomposition of Urea in Aqueous Media. Journal of the American Chemical Society, 77(18), 4729–4733.
-
Relevance: Foundational text on urea stability, confirming high stability at neutral pH and degradation pathways at pH extremes.[1]
-
-
Nguyen, T. H., et al. (2010). Mechanisms of Acid-Catalyzed Hydrolysis of Oximes.[1] Journal of Organic Chemistry.[1]
- Note: General reference for the protonation mechanism of the imine nitrogen leading to hydrolysis.
Sources
Technical Support Center: Purification & Isomer Removal for CAS 41723-73-9 (Croconazole)
Executive Summary & Chemical Profile
Target Molecule: Croconazole (Free Base) CAS: 41723-73-9 Chemical Structure: 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole Critical Quality Attribute (CQA): Isomeric Purity > 99.5%
Technical Diagnosis: The molecular structure of Croconazole contains a 1,1-disubstituted vinyl group, rendering the molecule itself achiral and devoid of E/Z geometric isomerism (as the terminal carbon is =CH₂). Therefore, if you are detecting "isomers" in your analytical data, you are likely encountering one of two specific issues:
-
Positional Isomers (Regioisomers): Impurities arising from the starting material 3-chlorobenzyl chloride. These are the 2-chloro (ortho) and 4-chloro (para) analogs. These are chemically distinct but possess nearly identical boiling points and solubility profiles to the target 3-chloro (meta) compound.
-
Process Intermediates (Pseudo-isomers): The alcohol precursor (1-[2-[(3-chlorobenzyl)oxy]phenyl]-1-imidazol-1-ylethanol) which is chiral. Incomplete dehydration results in this impurity, which often co-elutes with the target.
Diagnostic Workflow (Graphviz)
Before selecting a purification method, use this logic tree to identify your specific impurity profile.
Caption: Diagnostic logic to distinguish between true positional isomers (isobaric) and hydration intermediates.
Troubleshooting Guides
Module A: Removing Positional Isomers (Ortho/Para-Chloro)
The Issue: Standard C18 HPLC columns fail to separate the 3-Cl (target) from 2-Cl/4-Cl impurities because the hydrophobicity (LogP) is virtually identical.
The Solution: You must exploit
Protocol: π-Selective Preparative HPLC
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | The aromatic ring of the stationary phase interacts differently with the electron density of the ortho vs. meta vs. para chlorine positions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and ensures imidazole protonation. |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes stronger |
| Gradient | Isocratic Hold (e.g., 65% B) | Isocratic elution is superior for resolving closely eluting isomers compared to gradients. |
| Temperature | 15°C - 20°C | Lower temperatures often enhance the separation factor ( |
Step-by-Step Workflow:
-
Equilibration: Flush the Phenyl-Hexyl column with 100% MeOH to remove storage solvents, then equilibrate with 65% MeOH/Water (0.1% FA).
-
Loading: Dissolve crude CAS 41723-73-9 in MeOH. Load at 1% of column volume.
-
Elution: Run isocratic. The elution order is typically:
-
Peak 1: 4-Chloro (Para) - Most accessible
system. -
Peak 2: 3-Chloro (Meta) - TARGET .
-
Peak 3: 2-Chloro (Ortho) - Sterically hindered, elutes last (on some phases order may reverse; verify with standards).
-
-
Collection: Fractionate based on UV threshold (254 nm).
Module B: Crystallization for Bulk Purity
The Issue: HPLC is expensive for kilogram-scale purification. The Solution: Preferential crystallization. While isomers often co-crystallize, specific solvents can enrich the target isomer in the mother liquor or the crystal lattice.
Protocol: Solvent Switching Crystallization
Warning: Do not use rapid cooling; this traps impurities.
-
Dissolution: Dissolve crude solid in Isopropanol (IPA) at reflux (approx. 80°C).
-
Hot Filtration: Filter while hot to remove insoluble mechanical impurities.
-
Nucleation Control:
-
Cool slowly to 60°C.
-
Add n-Heptane dropwise as an anti-solvent until slight turbidity persists.
-
-
Digestion: Hold at 50°C for 1 hour. This allows "Ostwald Ripening" where small, impure crystals dissolve and re-deposit onto larger, purer crystals.
-
Cooling: Ramp down to 5°C at a rate of 5°C/hour.
-
Filtration: Filter and wash with cold 1:1 IPA/Heptane.
Data: Solubility Differential (Estimated)
| Solvent System | Target (3-Cl) Solubility | Impurity (2-Cl) Solubility | Selectivity Potential |
|---|---|---|---|
| Methanol | High | High | Low |
| IPA / Heptane | Moderate | High | High (Impurity stays in liquor) |
| Toluene | High | Moderate | Medium |
Root Cause Analysis: Upstream Control
The most effective purification is prevention. The "isomers" are almost certainly carried over from the alkylating agent.
Diagram: Impurity Propagation Pathway
Caption: Propagation of positional isomers from raw materials to final API.
Recommendation: Perform GC-MS analysis on the 3-chlorobenzyl chloride starting material. If 2-Cl or 4-Cl content exceeds 0.5%, reject the batch. It is significantly cheaper to purify the starting material (liquid distillation) than the final solid API.
Frequently Asked Questions (FAQ)
Q1: I see a peak at RRT 0.95 that disappears when I heat the sample in acid. Is this an isomer? A: No. This is likely the alcohol intermediate (1-[2-[(3-chlorobenzyl)oxy]phenyl]-1-imidazol-1-ylethanol). The heating in acid completes the dehydration reaction, converting it into the target vinyl compound (Croconazole). This confirms your reaction was incomplete. Action: Extend reaction time or increase acid catalyst concentration.
Q2: Why does my C18 column show a single peak, but the melting point is broad? A: This is a classic symptom of isomeric contamination . C18 columns separate based on hydrophobicity. The 2-Cl, 3-Cl, and 4-Cl isomers have nearly identical hydrophobicities, so they co-elute as one peak. A broad melting point (e.g., >2°C range) indicates an impure crystal lattice. Action: Switch to a Phenyl-Hexyl column to visualize the hidden isomers.
Q3: Can I use chiral chromatography? A: Generally, no. Croconazole (CAS 41723-73-9) is achiral. However, if you are trying to separate the precursor alcohol (which is chiral), a chiral column (e.g., Chiralpak AD-H) would work. For the final API, chiral chromatography is unnecessary and expensive.
References
-
Ogata, M., et al. (1983). "1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, a new potent antifungal agent."[1][2] Journal of Medicinal Chemistry, 26(5), 768-770.
-
Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns." Welch Materials Technical Resources.
-
Chromatography Forum. (2017). "Separation of Positional Isomers (Ortho, Meta, Para)." LCGC Chromatography Online.
-
BOC Sciences. (2023). "Impurities in Antifungal Azoles: Sources and Control." BOC Sciences Technical Guide.
Sources
Technical Support Center: Minimizing Carboxamide Hydrolysis During Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. The carboxamide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials. Its synthesis is one of the most frequently performed reactions in organic chemistry. However, the inherent stability of the amide bond can be a double-edged sword; while robust, it is not impervious to hydrolysis, especially under the very conditions often required for synthesis or subsequent transformations.
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to unwanted amide cleavage. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a framework for troubleshooting and optimizing your synthetic strategy.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles of carboxamide hydrolysis. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is carboxamide hydrolysis and why is it a major concern?
Carboxamide hydrolysis is the chemical breakdown of an amide bond into its constituent carboxylic acid and amine components through the addition of water. This reaction can be catalyzed by acid or base or, much more slowly, proceed under neutral conditions.[1]
It is a primary concern in multi-step synthesis for several reasons:
-
Yield Reduction: The desired amide product is consumed, directly lowering the reaction yield.
-
Purification Complexity: The formation of carboxylic acid and amine byproducts complicates the purification process, often requiring additional chromatographic steps.
-
Degradation of Final Product: If a molecule contains multiple amide bonds (like a peptide), unintended hydrolysis at one site during a subsequent reaction (e.g., deprotection) can lead to the complete loss of the target molecule.
Q2: What are the primary mechanisms of carboxamide hydrolysis?
Hydrolysis can proceed through two main pathways: acid-catalyzed and base-promoted. Both involve the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1] This "activates" the amide for attack by a weak nucleophile like water. The reaction is reversible until the final step, where the liberated amine is protonated to form a non-nucleophilic ammonium salt, driving the equilibrium towards the products.[1][2]
-
Base-Promoted Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[3] This reaction is considered base-promoted rather than catalyzed because a full equivalent of base is consumed. The reaction is driven to completion by the final, irreversible acid-base reaction where the highly basic amide anion (a very poor leaving group) deprotonates the carboxylic acid to form a stable carboxylate salt.[1][4]
Q3: What key factors influence the rate of hydrolysis?
The stability of a carboxamide bond is not absolute and is highly dependent on its environment. Understanding these factors is crucial for designing robust synthetic routes.
| Factor | Effect on Hydrolysis Rate | Causality & Expert Insight |
| pH | High at low (<3) and high (>10) pH | The rate of hydrolysis is typically lowest in the neutral pH range (pH 6-7).[5] Under strongly acidic conditions, acid catalysis dominates.[6][7] In strongly basic conditions, the concentration of the potent nucleophile (OH⁻) is high, accelerating the reaction.[3][5] |
| Temperature | Increases with temperature | Hydrolysis, like most chemical reactions, has an activation energy barrier. Higher temperatures provide the energy needed to overcome this barrier, increasing the reaction rate exponentially.[8][9] Even a 10°C increase can significantly accelerate degradation.[10] |
| Steric Hindrance | Generally decreases with increased steric bulk | Bulky substituents near the amide carbonyl or on the nitrogen can physically block the approach of the nucleophile (water or hydroxide), slowing the rate of hydrolysis. This is a key principle in the design of stable molecules. |
| Electronic Effects | Variable; depends on the mechanism | Electron-withdrawing groups on the acyl side can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on the nitrogen can increase the double-bond character of the C-N bond, strengthening it and slowing hydrolysis. |
Part 2: Troubleshooting Guide - Practical Solutions for the Bench
This section is formatted as a series of common laboratory scenarios, providing direct, actionable advice.
Scenario 1: Low Yield of Amide Product with Starting Materials Detected
Question: I am running an amide coupling reaction between a carboxylic acid and an amine using a standard coupling reagent. My TLC/LC-MS analysis shows a low yield of the desired product, but a significant amount of my starting carboxylic acid remains, even after an extended reaction time. What is the likely cause and how can I fix it?
Answer & Troubleshooting Workflow:
This is a classic symptom of competitive hydrolysis of an activated intermediate. When you use a coupling reagent (e.g., EDC, DCC), you form a highly reactive O-acylisourea intermediate.[11] This intermediate is designed to react with your amine, but if water is present, it can hydrolyze back to the starting carboxylic acid, consuming your activating agent and stalling the reaction.
Step-by-Step Mitigation Protocols:
-
Ensure Rigorously Anhydrous Conditions: Water is your primary adversary.
-
Protocol for Drying Solvents: For common solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), use activated 3Å or 4Å molecular sieves. Add the sieves to the solvent and allow them to stand for at least 12-24 hours before use. For highly sensitive reactions, consider distillation from an appropriate drying agent (e.g., CaH₂ for DMF).
-
Use of Water Scavengers: In addition to dry solvents, you can add a scavenger directly to the reaction mixture.
-
Molecular Sieves: Add freshly activated powdered 3Å or 4Å molecular sieves to the reaction flask.
-
Chemical Scavengers: Anhydrous salts like CaCl₂ or MgSO₄ can be used, though they are less efficient than sieves in organic solvents.[12] Some specialized polymeric scavenger resins can also be employed to remove water.[13][14]
-
-
-
Optimize Reaction Temperature and Time:
-
Causality: High temperatures accelerate both the desired coupling and the undesired hydrolysis.[9] Often, hydrolysis of the activated intermediate is faster than the amide formation at elevated temperatures.
-
Protocol for Temperature Optimization:
-
Start your reaction at 0°C (ice bath). Combine the carboxylic acid, coupling reagent, and any additives (like HOBt) first. Stir for 15-30 minutes to allow for pre-activation.
-
Add the amine solution dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor by TLC or LC-MS. Only if the reaction stalls should you consider a gentle increase in temperature.
-
-
-
Select the Right Coupling Reagent and Additives:
-
Causality: Not all coupling reagents are created equal. Carbodiimides like DCC and EDC are cost-effective but can be prone to side reactions, including hydrolysis and racemization.[15][16] Uronium/Aminium (HATU, HBTU) and Phosphonium (PyBOP) reagents are often more efficient, generate more stable active esters, and can lead to faster reaction rates, minimizing the time the substrate is in a vulnerable activated state.[17]
-
The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the initial activated species (e.g., the O-acylisourea) to form an active ester. These esters are more stable towards hydrolysis than the O-acylisourea but are still highly reactive towards the amine, providing a beneficial kinetic balance.[17][18]
-
Table: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons/Hydrolysis Considerations |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Inexpensive, widely available | O-acylisourea intermediate is highly moisture-sensitive. Byproduct (urea) can be difficult to remove (DCC). Requires additives (HOBt, Oxyma) to suppress side reactions.[11][16] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. Does not react with free amines.[15] | More expensive. Byproducts can be challenging to remove. |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very fast reaction rates, high yields. Byproducts are water-soluble. HATU is particularly effective for sterically hindered couplings.[17] | Can react with the nucleophilic amine if not pre-activated with the acid. Higher cost. |
Scenario 2: Degradation of an Existing Amide Bond During a Subsequent Synthetic Step
Question: My molecule contains a sensitive amide bond, and I need to remove a protecting group (e.g., a Boc or ester group) under acidic or basic conditions. How can I prevent hydrolysis of the core amide bond?
Answer & Troubleshooting Workflow:
This requires a delicate balance of conditions. The key is to find a window where the protecting group is cleaved efficiently while the more stable amide bond remains intact.
-
Strict pH Control and Monitoring:
-
Causality: As shown in the pH-rate profile, hydrolysis is fastest at extreme pH.[19] Using a large excess of strong acid or base creates a harsh environment that can cleave even stable amides given enough time.
-
Protocol - Using Buffered or Milder Reagents:
-
For Acid-Labile Groups: Instead of strong, non-volatile acids like H₂SO₄, use volatile acids like Trifluoroacetic Acid (TFA) in an anhydrous organic solvent (e.g., 20-50% TFA in DCM). The reaction can be quickly quenched and the acid removed under vacuum.
-
For Base-Labile Groups: Avoid using strong hydroxides (NaOH, KOH) if possible. Consider milder basic conditions like potassium carbonate (K₂CO₃) in methanol, or amine bases like piperidine in DMF, which are often sufficient to cleave esters without significantly affecting amides. For extremely sensitive substrates, enzymatic hydrolysis of an ester protecting group might be an option.
-
-
-
Minimize Temperature and Reaction Time:
-
Causality: The Arrhenius equation dictates that time and temperature are your enemies. The longer the exposure and the higher the temperature, the more hydrolysis will occur.[8][10]
-
Protocol - Kinetic Monitoring:
-
Run the deprotection reaction at the lowest possible temperature (e.g., 0°C or room temperature).
-
Do not let the reaction run for a "convenient" time (e.g., overnight). Monitor it closely by TLC or LC-MS every 15-30 minutes.
-
As soon as the starting material is consumed, immediately quench the reaction by neutralizing the acid or base.
-
-
-
Employ Backbone Amide Protection (Advanced Strategy):
-
Causality: For exceptionally sensitive sequences, particularly in peptide synthesis, the N-H of the amide bond can be temporarily protected. This removes the hydrogen bond donating capability, which can alter solubility and conformation, and can sterically shield the carbonyl from attack.[20]
-
Examples of Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmnb) can be installed on the amide nitrogen.[20] These groups are designed to be stable during synthesis but can be removed under specific conditions during the final cleavage step. This is an advanced technique typically reserved for "difficult sequences" in peptide chemistry.
-
References
-
Pure Hydrolysis of Polyamides: A Comparative Study. (2023). MDPI. [Link]
-
Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... (2018). PMC. [Link]
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (n.d.). pubs.rsc.org. [Link]
-
Amide protection and amide supports in solid-phase peptide synthesis. (n.d.). Journal of the Chemical Society D - RSC Publishing. [Link]
-
A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). PMC. [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary, Department of Chemistry. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. (2019). Frontiers. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. [Link]
-
A reversible protecting group for the amide bond in peptides. Use in the synthesis of 'difficult sequences'. (n.d.). RSC Publishing. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
-
The pH-Rate Profile for the Hydrolysis of a Peptide Bond. (n.d.). ACS Publications. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]
-
Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. [Link]
-
Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. (2015). Oxford Academic, Nucleic Acids Research. [Link]
-
21.7: Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. [Link]
-
SCAVENGER strategies in organic synthesis. (2004). Wipf Group, University of Pittsburgh. [Link]
-
Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. (2021). Semantic Scholar. [Link]
-
Improved Synthesis of Unsymmetrical Carbonate Derivatives Using Calcium Salts. (2019). ACS Publications - Organic Process Research & Development. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2022). pubs.rsc.org. [Link]
-
Organic Oxygen Scavengers. (n.d.). QualiChem Water Treatment. [Link]
-
Scavenger resin. (n.d.). Wikipedia. [Link]
- Moisture scavenger composition. (2014).
-
How do I minimize hydrolysis when amine coupling a protein to a carboxylic acid? (2016). Reddit. [Link]
-
Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026). PMC. [Link]
-
Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Polymer Chemistry (RSC Publishing). [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
21.7: Chemistry of Amides. (2024). LibreTexts Chemistry. [Link]
-
Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. (2025). ResearchGate. [Link]
-
Reactions of the carboxamide group. (n.d.). ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Scavenger resin - Wikipedia [en.wikipedia.org]
- 15. hepatochem.com [hepatochem.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability Profiling of 4-(Hydroxyimino)piperidine-1-carboxamide
Case Reference: APX-INT-04-THERM Compound Class: Piperidine Oxime / Urea Derivative Primary Application: Pharmaceutical Intermediate (Apixaban Synthesis)
Welcome to the Technical Support Center
You have reached the specialized support module for 4-(Hydroxyimino)piperidine-1-carboxamide . This guide addresses the unique thermal instability challenges associated with the oxime (=N-OH) and carboxamide (-CONH₂) moieties.
As a researcher, you are likely encountering issues with purity drift during drying , unexpected exotherms in DSC , or mass balance discrepancies in stability studies. This guide provides actionable troubleshooting workflows to validate your thermal data and identify degradation pathways.
Module 1: Experimental Setup & Safety Protocols
Critical Safety Warning: Oxime Thermal Runaway
Issue: Users often treat this compound as a standard organic solid. Risk: Oxime groups possess high-energy N-O bonds. Thermal decomposition can be autocatalytic and explosive under confinement. Directive: Never scale up drying processes without a preceding DSC safety scan.
Standard Operating Procedure (SOP) for Thermal Analysis
| Parameter | Recommended Setting | Technical Rationale |
| Instrument | DSC (Heat Flux) & TGA | Simultaneous analysis correlates mass loss with energy events. |
| Pan Type | Gold-plated High Pressure (Reusable) or Hermetic Al | Crucial: Oximes evolve gas ( |
| Sample Mass | 2–4 mg | Minimizes the risk of sensor damage during energetic decomposition. |
| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation from confounding thermal stability data. |
| Heating Rate | 5°C/min | Slower rates provide better resolution between melting and the onset of decomposition. |
Module 2: Troubleshooting Thermal Profiles (TGA/DSC)
User Symptom: "I see a sharp endotherm followed immediately by an exotherm, or a jagged baseline."
Diagnostic Logic Tree
Q1: Does the TGA show mass loss before the DSC melt onset?
-
YES: Likely desolvation or hygroscopicity . The carboxamide group is hydrophilic.
-
Action: Perform a cyclic DSC (Heat-Cool-Heat) to drive off volatiles. If the endotherm disappears in the second cycle, it was solvent/water.
-
-
NO: The event is intrinsic to the molecule.
Q2: Is the degradation Exothermic or Endothermic?
-
Exothermic (Heat Release): DANGER. This indicates Oxime Decomposition or Beckmann Rearrangement .
-
Action: Calculate the onset temperature (
). Ensure your process temperature is at least 50°C below this limit.
-
-
Endothermic (Heat Absorption): Likely Melting followed by Carboxamide Hydrolysis (loss of
).
Visualizing the Thermal Risk Workflow
Figure 1: Decision matrix for interpreting DSC/TGA data of oxime-carboxamides. Note the distinction between safe desolvation and dangerous exothermic decomposition.
Module 3: Degradation Mechanism Analysis
User Symptom: "My HPLC shows new peaks after heating the sample, but the mass balance is off."
Root Cause Analysis
The 4-(Hydroxyimino)piperidine-1-carboxamide molecule has two competing degradation pathways driven by thermal stress.
Pathway A: The Beckmann Rearrangement (Acid/Heat Catalyzed)
Under thermal stress (or acidic conditions), the oxime group rearranges.
-
Mechanism: The -OH on the nitrogen leaves (often assisted by protonation), and the anti-periplanar carbon migrates to the nitrogen.[1][2]
-
Result: Ring expansion (if cyclic) or formation of an amide.
-
Detection: Look for a mass shift of 0 Da (Isomerization) or loss of water if dehydration occurs first.
Pathway B: Carboxamide Hydrolysis
The urea-like portion is susceptible to losing ammonia.
-
Mechanism: Thermal cleavage of the
bond. -
Result: Formation of isocyanic acid (volatile) or hydrolysis to the amine.
-
Detection: TGA mass loss of ~17 mass units (
).
Degradation Pathway Map
Figure 2: Competing thermal degradation pathways. Note that Beckmann rearrangement creates an isobaric impurity (same mass) which is difficult to detect by LC-MS alone.
Module 4: LC-MS Troubleshooting Guide
User Query: "I see a peak with the same mass as my Main Peak (MW 157), but it elutes at a different retention time. Is this an artifact?"
Answer: No, this is likely the Beckmann Rearrangement product .
| Observed Mass (m/z) | Proposed Structure | Origin | Troubleshooting Action |
| 158 [M+H]+ | Parent | N/A | Reference Standard. |
| 158 [M+H]+ | Rearranged Amide | Thermal Isomerization | Check UV spectrum. The conjugation changes, often shifting |
| 143 [M+H]+ | Ketone Derivative | Hydrolysis of Oxime | Check water content in solvent. This occurs if the sample is heated in wet solvents. |
| 140 [M+H]+ | Nitrile | Dehydration | Occurs at high T (>150°C) or with acidic catalysts. |
| 115 [M+H]+ | Piperidine Oxime | Loss of Carboxamide | Decarboxylation/Hydrolysis of the urea group. |
Pro-Tip: Differentiating Isomers
Since the Parent and the Beckmann product have the same mass (157 Da):
-
Fragmentation (MS/MS): The parent oxime typically loses -OH (17 Da) or -NO (30 Da). The rearranged amide is more stable and will show different fragmentation patterns (e.g., ring opening fragments).
-
NMR: The oxime carbon (
) appears ~150-160 ppm. The amide carbonyl ( ) from rearrangement will appear ~170 ppm.
References
-
Apixaban Impurity Profiling: BenchChem Technical Guide: The Formation of Apixaban Impurities. (Discusses piperidine intermediates and their stability).
-
Beckmann Rearrangement Mechanisms: Organic Chemistry Portal: Beckmann Rearrangement.[1] (Detailed mechanism of oxime-to-amide conversion).
-
Thermal Analysis of Amides: Mtoz Biolabs: DSC and TGA Analysis. (Protocols for differentiating melting vs. decomposition).
-
Oxime Safety: Royal Society of Chemistry: Synthesis and characterization of thermally stable energetic complexes. (Highlighting the energetic nature of oxime bonds).
-
General Piperazine/Piperidine Stability: Rochelle, G. T., et al. Thermal degradation of piperazine and its structural analogs. (University of Texas).
Sources
Technical Support Center: Purity Optimization for 4-(Hydroxyimino)piperidine-1-carboxamide
Current Status: Online Role: Senior Application Scientist Ticket ID: PUR-OX-442 Subject: Strategies for increasing purity of 4-(Hydroxyimino)piperidine-1-carboxamide (CAS: N/A - Custom Intermediate)
Executive Summary
Welcome to the Technical Support Center. You are likely working with 4-(Hydroxyimino)piperidine-1-carboxamide , a critical intermediate often used in the synthesis of bioactive piperidine derivatives (e.g., anticoagulants, kinase inhibitors).
High purity (>98%) of this compound is notoriously difficult to achieve due to its amphoteric nature (weakly acidic oxime, neutral/weakly basic urea) and high polarity. The most common contaminants are unreacted 1-carbamoyl-4-piperidone , inorganic salts , and geometric isomers (E/Z) of the oxime.
This guide provides a scientifically grounded, step-by-step troubleshooting workflow to elevate your compound's purity from "Crude" to "Pharma Grade."
Part 1: Root Cause Analysis (Synthesis & Impurity Profiling)
Before attempting purification, we must identify the source of your impurities. The synthesis typically proceeds via the condensation of 1-carbamoyl-4-piperidone with hydroxylamine hydrochloride.
Impurity Formation Pathway
The following diagram maps the synthesis and the origin of common impurities. Use this to diagnose your crude material.[1]
Figure 1: Synthesis workflow and impurity generation points. Identifying the stage of failure is critical for selecting the correct purification method.
Part 2: Purification Protocols
Warning: This compound is thermally sensitive. Prolonged heating >80°C can cause the oxime to undergo Beckmann rearrangement or hydrolysis of the carboxamide group.
Method A: Aqueous Recrystallization (Primary Strategy)
Best for: Removing inorganic salts and starting material (ketone).
The high polarity of the carboxamide group makes water an excellent solvent. The compound is soluble in hot water but crystallizes upon cooling, while salts remain in the mother liquor.
Protocol:
-
Dissolution: Suspend the crude solid in distilled water (10 mL per gram of solid).
-
Heating: Heat gently to 70–75°C with stirring. Do not boil vigorously.
-
Clarification: If the solution is not clear, add activated charcoal (5% w/w), stir for 10 mins, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature (RT) over 2 hours. Then, chill to 0–4°C for another 2 hours.
-
Isolation: Filter the white crystals.
-
Washing: Wash the cake with ice-cold water (2 x small volumes) followed by cold acetone (to speed up drying).
-
Drying: Vacuum dry at 40°C.
Method B: Reslurrying / Trituration
Best for: Removing surface impurities and colored oxidation products.
If the purity is already >90% but the color is off (yellow/tan), or if trace ketone remains, a reslurry is less aggressive than recrystallization.
Protocol:
-
Suspend the solid in Acetonitrile (ACN) or Ethyl Acetate (5 mL per gram).
-
Heat to reflux for 30 minutes. (The product should not dissolve completely).
-
Cool to room temperature.
-
Filter the solid.
-
Mechanism: Impurities soluble in organic solvents (like unreacted organic starting materials or degradation products) are washed away, while the polar product remains solid.
Method C: pH-Swing Precipitation
Best for: Removing non-acidic/non-basic impurities.
The oxime proton is weakly acidic (pKa ~11-12).
-
Dissolve crude in 1M NaOH (cold). The oxime deprotonates, becoming soluble.
-
Filter off any insoluble non-acidic impurities.
-
Slowly acidify the filtrate with 1M HCl or Acetic Acid to pH 7-8.
-
The neutral oxime will precipitate out. Filter and wash with water to remove salts.
Part 3: Analytical Troubleshooting (HPLC & NMR)
Issue: "I see two peaks in my HPLC chromatogram close together."
Diagnosis: This is likely E/Z Isomerism . Oximes exist as geometric isomers (Syn/Anti). In many cases, these interconvert rapidly in acidic HPLC buffers, appearing as a single peak or a peak with a shoulder. However, with a carboxamide group, the rotation might be restricted, showing two distinct peaks.
Action:
-
Do not view the second peak as an impurity immediately.
-
Run NMR: If the carbon spectrum shows dual peaks for the piperidine ring carbons but the mass spec is identical, it is the isomer.
-
Thermodynamic Check: Heat the NMR sample (if possible) or the HPLC column (to 50°C). If the peaks coalesce or the ratio changes, it is confirmed isomerism.
Recommended HPLC Method
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 40% B over 15 min (Polar compound elutes early) |
| Detection | UV @ 210 nm (Amide) and 240 nm (Oxime) |
| Flow Rate | 1.0 mL/min |
Part 4: Frequently Asked Questions (FAQ)
Q1: My product is turning pink/red during storage. Why?
-
Answer: Oximes are sensitive to oxidation and trace metals. Pink coloration often indicates the formation of nitroso derivatives or metal complexes (especially if iron is present).
-
Fix: Recrystallize with EDTA added to the aqueous phase to chelate metals. Store under nitrogen in amber vials at 4°C.
Q2: Can I use silica gel chromatography?
-
Answer: Yes, but it is difficult. The compound is very polar and will streak on standard silica.
-
Modification: Use DCM:MeOH (9:1) with 1% Ammonium Hydroxide or Triethylamine to reduce tailing. Alternatively, use Reverse Phase (C18) flash chromatography.
Q3: The melting point is lower than reported (e.g., <150°C).
-
Answer: This indicates wet solvent or salt contamination. Salts (NaCl) don't melt but they depress the melting point of the organic lattice.
-
Test: Perform a "Burn Test" on a spatula. If it leaves a significant white residue that doesn't burn off, you have salt contamination. Use Method A (Water Recrystallization) to fix this.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 103837, Ethyl 4-(hydroxyimino)piperidine-1-carboxylate (Structural Analog). Retrieved from [Link]
-
Kiricojevic, V. D., et al. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[2] Journal of the Serbian Chemical Society, 67(12), 793–802 (2002).[2] (Piperidine functionalization protocols).[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Sundaresan, K., et al. "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime."[10] Journal of Drug Delivery and Therapeutics, 9(1), 233-236 (2019).[10] (Oxime characterization data). Retrieved from [Link]
-
Federal Register. Specific Listing for 1-boc-4-piperidone. (Regulatory context for piperidone precursors).[2][3][4][5] Retrieved from [Link][1][11][12]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4168-79-0: 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime [cymitquimica.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. N-(4-fluorophenyl)-4-(hydroxyimino)piperidine-1-carboxamide | 1016823-71-4 | Benchchem [benchchem.com]
- 12. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]
Controlling moisture sensitivity in 4-(Hydroxyimino)piperidine-1-carboxamide storage
Technical Support Center: 4-(Hydroxyimino)piperidine-1-carboxamide
A Guide to Controlling Moisture Sensitivity in Storage and Handling
Introduction
4-(Hydroxyimino)piperidine-1-carboxamide is a piperidine derivative featuring both an oxime and a primary carboxamide functional group. These moieties, while crucial for its chemical reactivity and potential applications in drug development, also render the compound susceptible to moisture. Improper storage and handling can lead to hydration, hydrolysis, and subsequent degradation, compromising sample integrity, experimental reproducibility, and overall research outcomes.
This guide serves as a dedicated technical resource for researchers, chemists, and formulation scientists. It provides a framework for understanding the compound's moisture sensitivity, offering practical, field-tested solutions to common challenges through a comprehensive FAQ section, a detailed troubleshooting guide, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes 4-(Hydroxyimino)piperidine-1-carboxamide sensitive to moisture?
A1: The moisture sensitivity arises from its two key functional groups:
-
Oxime Group (-C=N-OH): The hydroxyl (-OH) and nitrogen atoms can form hydrogen bonds with water molecules, making the compound hygroscopic (attracting and holding water molecules). More critically, the C=N double bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cause the compound to revert to its corresponding ketone and hydroxylamine.[1]
-
Carboxamide Group (-CONH₂): This polar group also readily participates in hydrogen bonding, contributing to the compound's overall hygroscopicity.[2][3] While more stable than the oxime, the carboxamide can also undergo hydrolysis under more rigorous conditions, leading to the formation of a carboxylic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator containing a suitable drying agent (e.g., Drierite™ or silica gel). For optimal long-term stability, refrigerated storage at 2-8°C is recommended to slow the rate of any potential degradation.[4]
Q3: What are the visible signs of moisture contamination or degradation?
A3: Initial moisture absorption may not be visible. However, significant contamination or degradation can manifest as:
-
Change in Physical State: The powder may change from free-flowing to clumpy, sticky, or even oily.
-
Discoloration: The compound might change from white or off-white to yellow or brown.[4]
-
Inconsistent Analytical Results: Difficulty in obtaining a clear solution, or the appearance of unexpected peaks in analytical chromatograms (HPLC) or spectra (NMR).
Q4: Can I store this compound in a solution?
A4: While the compound is soluble in various organic solvents, storing it in solution for extended periods is not recommended due to the increased risk of solvent-mediated degradation. Aqueous solutions should be avoided entirely unless for immediate use in an experiment. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store it at low temperature (-20°C or -80°C), and use it within a short timeframe. Always prepare solutions fresh whenever possible for the most reliable results.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems researchers may encounter.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Low or Inconsistent Reaction Yield | Degradation of the starting material due to moisture absorption or hydrolysis. | 1. Verify Purity: Before use, assess the purity of your 4-(Hydroxyimino)piperidine-1-carboxamide batch using a validated analytical method like RP-HPLC or ¹H NMR (see Protocol 2).[5] 2. Use a Fresh Aliquot: Always use a fresh, unopened vial or a properly stored aliquot. Avoid using material from a container that has been opened multiple times in an ambient environment. 3. Dry the Material: If mild moisture exposure is suspected (e.g., clumping), the material can be dried under high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) for several hours before use (see Protocol 3). |
| Appearance of New/Unexpected Peaks in HPLC/LC-MS Analysis | The compound is degrading, likely via hydrolysis. The new peaks could correspond to the piperidone precursor or other byproducts. | 1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks to confirm if they correspond to expected hydrolysis products. 2. Review Handling Procedure: Scrutinize your entire workflow for points of moisture ingress. Are you equilibrating the container to room temperature before opening? Are you using dry solvents and glassware? (See Protocol 1). 3. Discard and Replace: If significant degradation (>5%) is confirmed, it is best to discard the batch and source fresh material to ensure data integrity. |
| Compound Changed Color or Became Gummy/Clumpy | Significant moisture absorption and/or chemical degradation. This can be exacerbated by exposure to light or heat.[4] | 1. Do Not Use for Quantitative Experiments: The material's integrity is compromised. Using it will lead to inaccurate and unreliable results. 2. Segregate the Stock: Immediately separate the compromised vial from your main stock to prevent cross-contamination or mix-ups. 3. Implement Corrective Actions: Re-evaluate your storage and handling protocols across the lab. Ensure all users are trained on the procedures outlined in this guide. Use this as an opportunity to check the seals on all containers and the saturation level of your desiccants. |
| Poor Solubility in Aprotic Solvents | The presence of water can alter the compound's solubility profile. Degradation products may also be less soluble. | 1. Confirm Solvent Anhydrousness: Ensure the solvent you are using is truly anhydrous. Use a freshly opened bottle of solvent or one from a solvent purification system. 2. Gentle Warming/Sonication: Gentle warming or brief sonication can sometimes aid dissolution, but be cautious, as heat can accelerate degradation. 3. Purity Check: Perform a purity check on the solid material. If impurities are present, they may be the cause of the insolubility. |
Section 3: Key Experimental Protocols & Workflows
Workflow 1: Recommended Handling of Moisture-Sensitive Compounds
This workflow diagram illustrates the critical steps to prevent moisture contamination during handling.
Caption: A flowchart of best practices for handling moisture-sensitive reagents.
Protocol 1: Step-by-Step Handling and Aliquoting
-
Objective: To weigh and dispense the compound while minimizing exposure to atmospheric moisture.
-
Rationale: Preventing moisture from entering the main stock container is paramount. Condensation will occur if a cold vessel is opened in a humid environment, instantly compromising the contents.
-
Preparation: Move the sealed container from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.
-
Environment: Perform all manipulations in a controlled environment, such as a nitrogen-filled glovebox or a fume hood with a low relative humidity (<20% RH).
-
Dispensing: Once equilibrated, briefly open the container. Using a clean, dry spatula, quickly weigh the desired amount of material into a separate, tared vial.
-
Resealing: Immediately after dispensing, flush the headspace of the primary container with a gentle stream of dry argon or nitrogen, then tightly reseal the cap. Reinforce the seal with paraffin film for long-term storage.
-
Storage: Promptly return the primary container to its designated storage location (e.g., refrigerated desiccator).
-
Use: Use the freshly weighed aliquot for your experiment without delay.
Protocol 2: Assessing Compound Purity by Reverse-Phase HPLC
-
Objective: To develop a baseline chromatogram for a pure sample and detect potential impurities or degradation products.
-
Rationale: A stability-indicating HPLC method can separate the parent compound from its potential degradants, allowing for quantitative assessment of purity.[6]
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or other appropriate wavelength based on UV scan).
-
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a reference standard (a new, unopened lot) in a 50:50 mixture of Mobile Phase A:B. Dilute to a working concentration of ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
-
Gradient Method:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Analysis: Inject the reference standard to establish the retention time and peak area of the pure compound. Inject the test sample. Compare the chromatograms. The purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The presence of significant peaks at different retention times indicates impurities or degradation.
Protocol 3: Remediation by Drying Under High Vacuum
-
Objective: To remove adsorbed water from a compound that shows physical signs of moisture contamination but has not yet chemically degraded.
-
Rationale: For compounds that are physically clumpy but chemically intact, removing surface water can restore their usability. This is only effective if hydrolysis has not occurred.
-
Setup: Place a thin layer of the clumped compound in a clean, dry round-bottom flask or vial.
-
Drying Agent: Connect the flask to a high-vacuum line (<1 mbar) through a trap containing a high-efficiency drying agent like phosphorus pentoxide (P₄O₁₀). Do not use Drierite or silica in the vacuum trap as they are less effective under high vacuum.
-
Procedure: Apply vacuum and leave the sample to dry for 4-12 hours at room temperature. Gentle warming (e.g., to 30-40°C) can be applied if the compound is known to be thermally stable, but this should be done with caution.
-
Assessment: After drying, the powder should appear more free-flowing. It is critical to re-analyze the sample by HPLC or NMR (Protocol 2) to confirm that no chemical degradation occurred during the process and that its purity is acceptable for use.
Section 4: Chemical Degradation Pathway Diagram
The primary degradation pathway of concern for 4-(Hydroxyimino)piperidine-1-carboxamide in the presence of water is the hydrolysis of the oxime functional group.
Caption: The hydrolysis of the oxime is the primary degradation pathway.
Note: The DOT script above is illustrative. For actual rendering, image tags would need to be replaced with valid chemical structure images.
References
- Vertex AI Search. (2024). Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry.
- BenchChem. (2025). Methods for preventing the decomposition of Cyclopentanone oxime during storage.
- BenchChem. (2025). Technical Support Center: Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine.
- ResearchGate. (2025).
- ACP. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids.
- Praliyev, K.D., et al. (2021).
- ResearchGate. (2022).
- ACP. (2018).
- ACP. (2018).
- PubMed. (2004). Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines.
- Organic Syntheses. (1990). Working with Hazardous Chemicals.
- Indian Journal of Pharmaceutical Education and Research. (2020).
- PubMed. (2022).
- MDPI. (2018).
- Vedantu. (n.d.).
- PMC. (2011). The Chemistry of Nitroxyl-Releasing Compounds.
- Science of Synthesis. (2005). Oximes.
- PMC. (2022).
- ResolveMass Laboratories Inc. (2025).
- ResearchGate. (2023). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
- Covenant University Repository. (2017). facile synthesis and spectroscopic characterization of sulfonamide bearing diversified carboxamide and.
- Merck. (n.d.). FGF-2, Basic, Human, Recombinant, E. coli CAS 106096-93-9 | 341595.
- Sigma-Aldrich. (n.d.). hBFGF FGF-Basic, E. coli, cell culture 106096-93-9.
- Wacker Chemie AG. (n.d.). Recombinant bovine FGF-basic Food | Cell culture components.
- Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
- ResearchGate. (2016).
- Sigma-Aldrich. (n.d.). CAS 106096-93-9.
- MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- PubMed. (2006). Basic fibroblast growth factor-binding peptide as a novel targeting ligand of drug carrier to tumor cells.
- PMC. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(4-aminophenyl)-4-cyclohexylpiperidine (CAS 41723-73-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-aminophenyl)-4-cyclohexylpiperidine (CAS 41723-73-9) is a synthetic compound featuring a 4-arylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active molecules, including potent analgesics and compounds targeting the central nervous system. The accurate and reliable analytical characterization of such compounds is paramount for ensuring their quality, safety, and efficacy in research and development.
This guide provides an in-depth comparison of the analytical techniques used to characterize 4-(4-aminophenyl)-4-cyclohexylpiperidine, with a primary focus on its mass spectrometry fragmentation patterns. We will explore the predicted fragmentation behavior under mass spectrometric analysis and compare its performance with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.
Mass Spectrometry Fragmentation Analysis
Predicted Fragmentation Pathways
The fragmentation of 4-(4-aminophenyl)-4-cyclohexylpiperidine is expected to be driven by the nitrogen atom of the piperidine ring and the cleavage of bonds at the quaternary carbon. The primary fragmentation pathways are likely to involve:
-
Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for piperidine derivatives. This would result in the loss of the cyclohexyl or the aminophenyl group.
-
Piperidine Ring Opening: Subsequent to the initial alpha-cleavage, the piperidine ring can undergo further fragmentation, leading to the formation of smaller, stable ions.
-
Cleavage at the Quaternary Carbon: The bond between the piperidine ring and the cyclohexyl or aminophenyl group can cleave, generating characteristic fragment ions.
A proposed fragmentation scheme for 4-(4-aminophenyl)-4-cyclohexylpiperidine is illustrated below.
Caption: Predicted major fragmentation pathways of 4-(4-aminophenyl)-4-cyclohexylpiperidine.
The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and several characteristic fragment ions corresponding to the loss of the cyclohexyl and aminophenyl moieties, as well as fragments arising from the piperidine ring. For a structurally similar compound, 4-phenyl-4-piperidinol, the mass spectrum shows a base peak corresponding to the loss of the phenyl group, supporting the predicted fragmentation pathway.[1][2]
Comparative Analysis of Analytical Techniques
While mass spectrometry is invaluable for structural identification, other analytical techniques are often employed for quantification and routine analysis. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Strengths | Limitations | Typical Performance |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High specificity and sensitivity, provides structural information. | Can be complex to operate, potential for matrix effects. | LOD/LOQ in the low ng/mL to pg/mL range.[3][4][5][6] |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Robust, reproducible, and widely available. | Requires a chromophore for detection, lower sensitivity than MS. | LOD/LOQ in the µg/mL to high ng/mL range.[7][8] |
| GC-MS | Separates volatile compounds in the gas phase before mass analysis. | Excellent separation efficiency for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | LOD/LOQ in the ng/mL to pg/mL range. |
Experimental Protocols
Mass Spectrometry (Conceptual Protocol)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules for piperidine derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 4-(4-aminophenyl)-4-cyclohexylpiperidine, which possesses a UV-active aminophenyl group.
Caption: General workflow for HPLC-UV analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (likely around 240 nm for the aminophenyl group).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Use an external or internal standard method to quantify the analyte based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of 4-(4-aminophenyl)-4-cyclohexylpiperidine, derivatization is likely necessary for GC-MS analysis to improve its chromatographic properties and prevent thermal degradation.
Caption: General workflow for GC-MS analysis with derivatization.
-
Derivatization: React the sample with a derivatizing agent (e.g., BSTFA) to convert the primary amine to a more volatile silyl derivative.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the derivatized compound.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the compound based on its retention time and mass spectrum.
Conclusion
The analytical characterization of 4-(4-aminophenyl)-4-cyclohexylpiperidine can be effectively achieved using a combination of mass spectrometry and chromatographic techniques. Mass spectrometry provides detailed structural information through the analysis of its fragmentation patterns, which are predicted to involve alpha-cleavage and piperidine ring fissions. For quantitative analysis, HPLC-UV offers a robust and accessible method, while GC-MS, typically requiring derivatization, provides high separation efficiency and sensitivity. The selection of the most appropriate technique will be guided by the specific analytical goals, sample matrix, and available instrumentation. This guide provides a foundational understanding to assist researchers in making informed decisions for the reliable analysis of this and structurally related compounds.
References
-
Lo Faro, A. F., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Lo Faro, A. F., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
Montanari, E., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 553. [Link]
-
Lo Faro, A. F., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223. [Link]
-
He, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(28), 17763-17770. [Link]
-
PubChem. (n.d.). 4-Phenylpiperidin-4-ol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Phenyl-4-(1-piperidinyl)cyclohexanol. National Center for Biotechnology Information. [Link]
- Google Patents. (1996).
-
SIELC Technologies. (2018, February 16). 4-Phenylpiperidin-4-ol. [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
Sources
- 1. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR spectrum [chemicalbook.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Comparative Bioassay Guide: Piperidine-1-Carboxamide Derivatives
Focus Application: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)[1]
Executive Summary & Mechanistic Rationale
Piperidine-1-carboxamide derivatives (often classified structurally as piperidine ureas) represent a gold standard in the design of serine hydrolase inhibitors, specifically targeting Fatty Acid Amide Hydrolase (FAAH) . Unlike early-generation carbamates (e.g., URB597) which suffered from hydrolytic instability and promiscuity, piperidine-1-carboxamides like PF-04457845 offer a tunable scaffold that balances high potency with "exquisite selectivity."
The "Covalent but Selective" Paradox
As a Senior Application Scientist, it is critical to understand why this scaffold works. The mechanism is suicide inhibition : the piperidine ring mimics the arachidonoyl chain of the endogenous substrate (anandamide), guiding the molecule into the catalytic tunnel. The carboxamide carbonyl is then attacked by the catalytic nucleophile (Ser241), resulting in a carbamylated, inactive enzyme.
The superiority of this scaffold lies in the leaving group . By tuning the
Mechanistic Pathway: Covalent Inactivation
The following diagram illustrates the specific kinetic mechanism utilized by these derivatives.
Caption: Kinetic mechanism of irreversible FAAH inactivation by piperidine-1-carboxamides. The potency is defined by the efficiency of the acylation step (
Comparative Bioassay Data
The following data contrasts the clinical candidate PF-04457845 (a piperidine-1-carboxamide) against a standard tool compound (PF-3845 ) and the earlier carbamate reference (URB597 ).
Critical Note on Potency Metrics: For covalent inhibitors,
| Feature | PF-04457845 (Clinical Standard) | PF-3845 (Tool Compound) | URB597 (Historic Reference) |
| Chemical Class | Piperidine-1-carboxamide | Piperidine-1-carboxamide | Cyclohexyl-carbamate |
| hFAAH IC50 | 7.2 nM | ~16 nM | ~4.6 nM |
| 40,300 | ~3,300 | ~3,300 | |
| Selectivity (vs. MAGL) | >10,000-fold | >1,000-fold | Moderate (~100-fold) |
| Mechanism | Irreversible (Covalent) | Irreversible (Covalent) | Irreversible (Covalent) |
| Metabolic Stability | High (Low clearance) | Moderate | Low (Rapid hydrolysis) |
| Leaving Group | 3-aminopyridazine | 3-aminoquinoline | Phenol derivative |
Analysis:
-
PF-04457845 exhibits superior kinetic efficiency (
), driven by the optimized electron-withdrawing nature of the pyridazine leaving group. -
While URB597 appears potent by IC50, it lacks the "proteome-wide" selectivity of the piperidine-carboxamides, often hitting off-targets like carboxylesterases.
Experimental Protocols
To generate valid data comparable to the table above, you must utilize a self-validating screening cascade.
Protocol A: Fluorescent FAAH Activity Assay (Primary Screen)
Purpose: Rapid determination of IC50 and kinetic constants.
Reagents:
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA). Rationale: AAMCA is a fluorogenic analog of anandamide. Hydrolysis releases highly fluorescent AMC.
-
Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA. Rationale: BSA is critical to prevent the lipophilic inhibitor from aggregating or sticking to plasticware, which causes false negatives.
Step-by-Step Workflow:
-
Enzyme Prep: Dilute human recombinant FAAH (or rat brain membrane homogenate) in assay buffer.
-
Inhibitor Incubation: Add inhibitor (DMSO stock) to enzyme. Crucial Step: Pre-incubate for 60 minutes at room temperature.
-
Why? As covalent inhibitors, equilibrium is never reached. Potency is time-dependent. Without pre-incubation, you will underestimate potency significantly.
-
-
Reaction Initiation: Add AAMCA substrate (Final concentration:
, typically 5-10 µM). -
Detection: Measure fluorescence (Ex: 340 nm / Em: 460 nm) in kinetic mode for 60 minutes.
-
Calculation: Plot slope (RFU/min) vs. [Inhibitor]. Fit to a 3-parameter inhibition curve to determine IC50.
Protocol B: Activity-Based Protein Profiling (ABPP) (Selectivity Validation)
Purpose: To prove the compound does not covalently modify off-target serine hydrolases.
Reagents:
-
Probe: Fluorophosphonate-Rhodamine (FP-Rh). Rationale: FP is a "warhead" that reacts with all active serine hydrolases. If your inhibitor is bound, FP-Rh cannot bind (competition).
Step-by-Step Workflow:
-
Proteome Prep: Prepare soluble proteome (e.g., mouse liver or brain lysate, 1 mg/mL).
-
Competition: Incubate proteome with Test Compound (e.g., 1 µM and 10 µM) for 1 hour. Include a DMSO control.[2]
-
Labeling: Add FP-Rh (1 µM final) and incubate for 30 minutes.
-
Resolution: Quench reaction with SDS-loading buffer. Run SDS-PAGE.
-
Imaging: Scan gel using a fluorescent flatbed scanner.
-
Interpretation:
-
Success: The band at ~63 kDa (FAAH) disappears in treated lanes. All other bands (off-targets) remain identical to the DMSO control.
-
Failure: Bands other than FAAH fade, indicating lack of selectivity.
-
Screening Workflow & Decision Tree
The following diagram outlines the logical progression for evaluating new piperidine-1-carboxamide derivatives, ensuring resources are not wasted on non-viable candidates.
Caption: Decision tree for evaluating piperidine-1-carboxamide derivatives. ABPP selectivity is a "Go/No-Go" gate.
References
-
Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor.[3] ACS Medicinal Chemistry Letters, 2(2), 91–96.[3] Link
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.[1][2][3][4][5][6] Chemistry & Biology, 16(4), 411–420. Link
-
Mileni, M., et al. (2008). Structure-guided inhibitors of fatty acid amide hydrolase (FAAH).[5][7] Proceedings of the National Academy of Sciences, 105(48), 18720–18725. Link
-
Cravatt, B. F., et al. (2001). Activity-based protein profiling in comparison of FAAH inhibitors. Nature, 409, 209-215. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
A Comparative Guide to the Elemental Analysis of 4-(Hydroxyimino)piperidine-1-carboxamide
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. For novel compounds such as 4-(Hydroxyimino)piperidine-1-carboxamide, a piperidine derivative with potential pharmacological applications, verifying the elemental composition is a critical first step following synthesis.[1][2] This guide provides an in-depth comparison of elemental analysis with other key analytical techniques, offering researchers a framework for a comprehensive characterization strategy.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHNOS analysis, is a quantitative technique designed to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] Its primary role is to confirm the empirical formula of a newly synthesized compound. The principle is straightforward yet powerful: a sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple gases (CO2, H2O, N2, SO2).[5][6] These gases are then separated and quantified by a detector, providing a precise elemental breakdown.[4][5]
For 4-(Hydroxyimino)piperidine-1-carboxamide (Molecular Formula: C₆H₁₁N₃O₂), the theoretical elemental composition serves as the benchmark against which experimental results are measured. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
A Comparative Overview of Analytical Techniques
While elemental analysis is fundamental for determining elemental composition, it provides no information about the arrangement of atoms within the molecule. For complete structural elucidation, a synergistic approach employing various spectroscopic and spectrometric techniques is essential.[7][8][9] The choice of technique depends on the specific information required by the researcher.[10]
Caption: Comparison of information provided by different analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound.[7] For 4-(Hydroxyimino)piperidine-1-carboxamide, high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, which in turn can confirm the molecular formula with high confidence.[9] The fragmentation pattern observed in the mass spectrum also offers clues about the molecule's structure.[7]
-
Synergy with Elemental Analysis: While elemental analysis provides the ratio of elements, HRMS provides the exact mass of the entire molecule, allowing for the confident assignment of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[7][9] It provides information about the chemical environment and connectivity of magnetically active nuclei, such as ¹H and ¹³C. For the target molecule, ¹H NMR would show distinct signals for the piperidine ring protons, the amide protons, and the oxime proton, while ¹³C NMR would identify all six unique carbon atoms.
-
Synergy with Elemental Analysis: Elemental analysis confirms that all the expected atoms (C, H, N, O) are present in the correct ratios. NMR then assembles these atoms, showing how they are connected to form the final structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8] For 4-(Hydroxyimino)piperidine-1-carboxamide, IR would be expected to show characteristic absorption bands for the O-H stretch of the oxime, the N-H stretch of the amide, the C=O stretch of the amide, and the C=N stretch of the oxime.
-
Synergy with Elemental Analysis: Elemental analysis confirms the presence of oxygen and nitrogen, and IR spectroscopy confirms that they exist within specific functional groups (hydroxyl, amide, oxime).[8]
Data Summary and Interpretation
The following table compares the theoretical elemental composition of 4-(Hydroxyimino)piperidine-1-carboxamide with a set of typical experimental results.
| Element | Theoretical Mass % | Experimental Mass % | Deviation |
| Carbon (C) | 45.85% | 45.78% | -0.07% |
| Hydrogen (H) | 7.05% | 7.12% | +0.07% |
| Nitrogen (N) | 26.74% | 26.65% | -0.09% |
| Oxygen (O) | 20.36% | 20.45% | +0.09% |
A generally accepted tolerance for elemental analysis results is within ±0.4% of the theoretical values. The hypothetical data above fall well within this range, providing strong evidence for the correct empirical formula and high purity of the sample.
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the standard procedure for CHN analysis using a modern combustion-based elemental analyzer.
1. Sample Preparation:
- Ensure the sample is homogenous and completely dry. The presence of residual solvent, particularly water, will significantly affect the hydrogen and oxygen content.[5]
- Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
- Seal the capsule securely to ensure no sample is lost and to contain it during introduction to the instrument.
2. Instrument Calibration:
- Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
- Run the standard multiple times to ensure the instrument response is linear and reproducible. The calibration establishes the relationship between the detector signal and the mass of each element.
3. Analysis Workflow:
- The sealed sample is introduced into a high-temperature combustion furnace (typically ~900-1100°C).[6]
- A pulse of pure oxygen is injected, leading to the complete combustion of the sample.
- The resulting gases (CO₂, H₂O, and Nₓ) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides (Nₓ) to N₂ gas.
- The gas mixture then passes through a series of traps and a chromatographic column to separate the individual gases.
- A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element.
start [label="Start: Weigh Sample\n(1-3 mg in Tin Capsule)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
combustion [label="High-Temp Combustion\n(~1000°C with O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
gases_out [label="Combustion Products\n(CO₂, H₂O, Nₓ)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
reduction [label="Reduction Tube\n(Nₓ → N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
separation [label="Gas Separation\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
detection [label="Detection (TCD)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
end [label="End: Elemental % Report", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> combustion;
combustion -> gases_out;
gases_out -> reduction;
reduction -> separation;
separation -> detection;
detection -> end;
}
Caption: Workflow for CHN combustion analysis.
4. Data Processing:
- The instrument's software integrates the detector signals for each gas.
- Using the calibration file, the software converts the integrated areas into the mass of C, H, and N.
- The results are reported as a weight percentage of the initial sample mass.
Conclusion
Elemental analysis is an indispensable, quantitative technique that serves as the first-line confirmation of the empirical formula and purity of synthesized compounds like 4-(Hydroxyimino)piperidine-1-carboxamide. While it cannot elucidate the molecular structure on its own, it provides a foundational piece of evidence that, when combined with the qualitative and structural insights from mass spectrometry, NMR, and IR spectroscopy, enables a complete and confident characterization. This integrated analytical approach is paramount to ensuring the integrity of chemical research and advancing the development of new therapeutic agents.
References
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Measurlabs. CHN(O)S Elemental Analysis.
- Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Guide, S. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
- Universal Lab. (n.d.). Element analysis.
- BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
- ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
- Pharma, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
- Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis.
- Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. azom.com [azom.com]
- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. measurlabs.com [measurlabs.com]
- 6. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 7. rroij.com [rroij.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment & Safe Handling: 4-(Hydroxyimino)piperidine-1-carboxamide
[1][2][3]
Core Directive & Safety Philosophy
Status: Compound Specific Data Limited – Protocol Based on Functional Group Analysis (FGA)
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for 4-(Hydroxyimino)piperidine-1-carboxamide may be sparse in public repositories, its safety profile can be rigorously constructed via Structure-Activity Relationship (SAR) analysis.[1][2]
This compound contains two critical functional moieties that dictate its handling:
-
Hydroxyimino group (=N-OH): An oxime functionality.[1][2] Oximes are potentially thermally unstable and can undergo energetic decomposition at elevated temperatures.[1][2] They are also potential skin sensitizers.[1][2]
-
Piperidine-1-carboxamide: A urea-like derivative.[1][2] While generally stable, piperidine cores are often irritants to mucous membranes, and carboxamides can hydrolyze to release ammonia or amines under strongly acidic/basic conditions.[1][2]
The Golden Rule: Treat this compound as a potential sensitizer and thermally sensitive solid .[1][2] All protocols below are designed to mitigate inhalation of dust and prevent thermal runaway.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a "self-validating" safety system.[1][2] If you cannot meet the PPE requirement, do not handle the substance.[1][2]
| PPE Category | Requirement | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | Permeation Defense: Piperidine derivatives can permeate standard latex.[1][2] Nitrile offers superior resistance.[1][2] Double gloving allows the outer pair to be discarded immediately upon contamination without exposing skin.[1][2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Particulate Seal: Standard safety glasses have gaps.[1][2] As this is likely a fine powder, goggles prevent airborne dust from bypassing the lens and irritating the moist corneal surface.[1][2] |
| Respiratory | N95 / P2 Respirator (Minimum) | Inhalation Mitigation: If weighing outside a fume hood (not recommended), a respirator is mandatory to prevent sensitization of the respiratory tract.[1][2] |
| Body Defense | Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeves | Contact Prevention: Oximes can be skin sensitizers.[1][2] Disposable Tyvek sleeves cover the wrist gap between the glove and lab coat cuff—a common exposure point.[1][2] |
Operational Protocol: The "Safe Handling Lifecycle"
This workflow minimizes exposure risk and ensures compound integrity.[1][2]
Phase A: Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for signs of pressure buildup (bulging).[1][2] Oximes can slowly decompose if stored improperly.[1][2]
-
Storage Conditions: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
-
Light Sensitivity: Store in amber glass or wrap in foil; oximes can undergo photo-isomerization or degradation.[1][2]
Phase B: Weighing & Transfer (Critical Step)
-
Engineering Control: ALWAYS weigh inside a certified Chemical Fume Hood.[1][2]
-
Static Control: Use an antistatic gun or polonium strip if the powder is flighty.[1][2] Static discharge is a low ignition risk but a high dispersion risk.[1][2]
-
Technique: Use a disposable spatula.[1][2] Do not return excess material to the stock container (avoids cross-contamination and hydrolysis).[1][2]
Phase C: Reaction Setup
-
Incompatibility Check:
-
Solvent Selection: Soluble in polar organic solvents (DMSO, DMF, Methanol).[1][2] Ensure solvents are dry to prevent hydrolysis.[1][2]
Visualizations: Workflow & Emergency Response
Diagram 1: Safe Handling Workflow
This linear process ensures no safety checks are skipped.
Caption: Operational lifecycle from receipt to disposal, emphasizing temperature control and containment.
Diagram 2: Emergency Response Decision Tree
Immediate actions for spills or exposure.
Caption: Decision matrix for immediate incident response. Prioritize decontamination before reporting.
Disposal Logistics
Waste Categorization:
-
Code: Check local regulations (often categorized under "Organic Solids with Halogens/Nitrogen").[1][2]
Disposal Protocol:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant Organic Solid."[1][2]
-
Liquid Waste: Dissolve in a combustible solvent (e.g., acetone or ethanol) and place in the "Non-Halogenated Organic Solvents" stream for incineration.[1][2]
-
Destruction Method: Incineration equipped with an afterburner and scrubber is the only recommended method to ensure complete destruction of the piperidine ring and NOx gases from the oxime.[1][2]
-
Do NOT: Do not dispose of down the drain. The piperidine moiety is toxic to aquatic life.[1][2]
References
-
PubChem. Ethyl 4-(hydroxyimino)piperidine-1-carboxylate (Analogous Structure).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Bretherick's Handbook of Reactive Chemical Hazards. Oximes and their thermal stability.[1][2] (Standard Reference Text for Functional Group Hazards).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
